molecular formula C18H27NO2S B1681938 Tazofelone CAS No. 136433-51-7

Tazofelone

Cat. No.: B1681938
CAS No.: 136433-51-7
M. Wt: 321.5 g/mol
InChI Key: ILMMRHUILQOQGP-UHFFFAOYSA-N
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Description

structure in first source

Properties

IUPAC Name

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMMRHUILQOQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869857
Record name 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136433-51-7
Record name Tazofelone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TAZOFELONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tazofelone: An In-Depth Technical Guide to its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tazofelone (GSK3482162) is an investigational drug identified as a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This enzyme is a critical downstream component of the inflammatory cascade responsible for the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever. By selectively targeting mPGES-1, this compound represents a promising therapeutic strategy for a range of inflammatory diseases, potentially offering a more targeted and safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase-2 (COX-2) inhibitors. This guide provides a comprehensive overview of the mechanism of action of this compound, including its role in the prostaglandin synthesis pathway, and details the experimental methodologies used to characterize such an inhibitor.

Core Mechanism of Action: Inhibition of mPGES-1

This compound's primary mechanism of action is the inhibition of the enzyme microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is the terminal synthase in the cascade that produces prostaglandin E2 (PGE2).[1][2][3] This cascade is initiated by the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes (COX-1 and COX-2). PGH2 is an unstable intermediate that can be further metabolized by various synthases to produce a range of prostaglandins and thromboxanes. mPGES-1 specifically catalyzes the isomerization of PGH2 to PGE2.[3]

Inflammatory stimuli, such as cytokines and bacterial products, can induce the expression of both COX-2 and mPGES-1, leading to a significant increase in PGE2 production at sites of inflammation. PGE2 is a potent mediator of inflammation, contributing to vasodilation, increased vascular permeability, pain sensitization, and fever.

By inhibiting mPGES-1, this compound blocks the final, committed step in the synthesis of PGE2. This selective inhibition is hypothesized to reduce the pro-inflammatory effects of PGE2 without affecting the production of other important prostanoids that are involved in physiological functions, such as prostacyclin (PGI2) which has cardioprotective effects. This selectivity is a key differentiator from NSAIDs and COX-2 inhibitors, which block the production of all prostanoids downstream of COX, potentially leading to gastrointestinal and cardiovascular side effects.

Signaling Pathway

The following diagram illustrates the arachidonic acid cascade and the specific point of intervention for this compound.

Tazofelone_Mechanism_of_Action Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PGH2 Prostaglandin H2 (PGH2) AA->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids Inflammation Inflammation, Pain, Fever PGE2->Inflammation Physiological_Functions Physiological Functions Other_Prostanoids->Physiological_Functions PLA2 PLA2 PLA2->Membrane COX COX-1 / COX-2 COX->AA mPGES1 mPGES-1 mPGES1->PGH2 Other_Synthases Other Synthases Other_Synthases->PGH2 This compound This compound This compound->mPGES1 Inhibits

This compound's inhibition of mPGES-1 in the prostaglandin synthesis pathway.

Quantitative Data

Compound ClassInhibitor ExampleHuman mPGES-1 IC50 (nM)Cellular PGE2 Inhibition IC50 (nM)Human Whole Blood PGE2 Inhibition IC50 (nM)Reference
Phenylsulfonyl HydrazideCompound 8n704.5-[1]
DihydropyrimidinoneCompound 4410--[1]
PhenolCurcumin220--[1]
Triterpene Acid-3,000 - 30,000--[1]
MiscellaneousmPGES1-IN-3816.24249.9[4]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize a selective mPGES-1 inhibitor like this compound. These protocols are based on established methods in the field.

In Vitro mPGES-1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of recombinant human mPGES-1.

Methodology:

  • Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli or insect cells) and purified. The enzyme concentration is determined using a standard protein assay.

  • Assay Buffer: A suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4) containing a reducing agent such as glutathione (GSH) is prepared.

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The purified mPGES-1 enzyme is pre-incubated with varying concentrations of this compound or vehicle control in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C).

    • The enzymatic reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2).

    • The reaction is allowed to proceed for a set time (e.g., 1 minute) at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride to convert any remaining PGH2 to PGF2α).

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a four-parameter logistic equation.

Cellular Assay for PGE2 Production

Objective: To assess the ability of this compound to inhibit PGE2 production in a cellular context, typically in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: A relevant cell line (e.g., human A549 lung carcinoma cells or primary human macrophages) is cultured under standard conditions.

  • Cell Stimulation: Cells are plated and allowed to adhere. They are then pre-treated with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).

  • Inflammatory Challenge: The cells are then stimulated with an inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1 and subsequent PGE2 production.

  • Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a competitive ELISA or LC-MS.

  • Data Analysis: The IC50 value for the inhibition of cellular PGE2 production is calculated by plotting the percentage of inhibition against the log of the this compound concentration.

In Vivo Model of Inflammation

Objective: To evaluate the anti-inflammatory efficacy of this compound in a relevant animal model of inflammation.

Methodology (Rat Carrageenan-Induced Paw Edema Model):

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Drug Administration: Animals are fasted overnight and then orally administered with this compound at various doses or the vehicle control.

  • Induction of Inflammation: One hour after drug administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is made into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema for each dose of this compound is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group. The ED50 (the dose required to produce a 50% reduction in paw edema) can then be determined.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a novel mPGES-1 inhibitor like this compound.

In_Vitro_Assay_Workflow Start Start: In Vitro Characterization Enzyme_Prep Prepare Recombinant human mPGES-1 Start->Enzyme_Prep Inhibitor_Prep Prepare this compound Serial Dilutions Start->Inhibitor_Prep Pre_incubation Pre-incubate Enzyme with this compound Enzyme_Prep->Pre_incubation Inhibitor_Prep->Pre_incubation Reaction_Start Initiate Reaction with PGH2 Pre_incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Quantification Quantify PGE2 Production (ELISA / LC-MS) Reaction_Stop->Quantification Analysis Calculate % Inhibition and IC50 Value Quantification->Analysis End End: Determine In Vitro Potency Analysis->End

Workflow for in vitro mPGES-1 enzyme inhibition assay.

In_Vivo_Model_Workflow Start Start: In Vivo Efficacy Testing Animal_Prep Acclimate and Fast Rats Start->Animal_Prep Drug_Admin Oral Administration of This compound or Vehicle Animal_Prep->Drug_Admin Inflammation_Induction Induce Paw Edema with Carrageenan Drug_Admin->Inflammation_Induction Measurement Measure Paw Volume over Time Inflammation_Induction->Measurement Analysis Calculate % Inhibition of Edema and ED50 Measurement->Analysis End End: Determine In Vivo Efficacy Analysis->End

Workflow for in vivo carrageenan-induced paw edema model.

Conclusion

This compound, as a selective inhibitor of mPGES-1, holds significant promise as a novel anti-inflammatory agent. Its targeted mechanism of action, focusing on the specific inhibition of PGE2 synthesis, suggests the potential for a favorable safety profile compared to existing anti-inflammatory drugs. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other mPGES-1 inhibitors, from initial in vitro characterization to in vivo efficacy studies. Further preclinical and clinical investigations will be crucial to fully elucidate the therapeutic potential of this compound in various inflammatory conditions.

References

The Biological Activity of Trazodone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trazodone is a multifunctional psychiatric drug, classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI). Its complex pharmacological profile, which includes interactions with multiple serotonin receptor subtypes, adrenergic receptors, and the serotonin transporter, underpins its therapeutic efficacy in major depressive disorder, anxiety, and insomnia. This technical guide provides an in-depth overview of the biological activity of trazodone, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.

Introduction

Trazodone, a triazolopyridine derivative, distinguishes itself from other classes of antidepressants through its unique mechanism of action. Unlike selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), trazodone's primary antidepressant effects are thought to arise from its potent antagonism of the serotonin 5-HT2A receptor, coupled with weaker inhibition of the serotonin transporter (SERT). This dual action contributes to its antidepressant and anxiolytic properties, while its antagonist activity at histamine H1 and α1-adrenergic receptors is largely responsible for its sedative effects. This guide will explore the key biological activities of trazodone, providing a technical resource for researchers in the field of neuropharmacology and drug development.

Pharmacodynamics: Receptor Binding Profile and Functional Activity

Trazodone's interaction with various neurotransmitter receptors and transporters is central to its therapeutic effects. The binding affinities of trazodone for its primary targets have been quantified through various in vitro studies.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of trazodone for key human receptors and transporters. Lower Ki values indicate a higher binding affinity.

TargetKi (nM)Reference
Serotonin Receptors
5-HT2A14[1]
5-HT1A (partial agonist)96[2]
5-HT2C~224[3]
5-HT2BModerate Affinity[3]
5-HT7Moderate Affinity[1]
Adrenergic Receptors
α1A15[1]
α1B~15[4]
α2AModerate Affinity[3]
α2C~155[3]
Histamine Receptors
H1Weak Affinity[3]
Transporters
Serotonin Transporter (SERT)160 - 280[4]
Signaling Pathways

Trazodone's primary mechanism involves the modulation of serotonergic neurotransmission. Its antagonist action at 5-HT2A receptors is believed to contribute significantly to its antidepressant and anxiolytic effects, and may also mitigate some of the side effects associated with increased serotonin levels, such as anxiety and sexual dysfunction. The partial agonist activity at 5-HT1A receptors can also contribute to the overall regulation of the serotonin system.

Trazodone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5_HT_Auto 5-HT1A Autoreceptor 5_HT2A 5-HT2A 5_HT1A_Post 5-HT1A Alpha1 α1 Trazodone Trazodone Trazodone->SERT Weak Inhibition Trazodone->5_HT_Auto Partial Agonism Trazodone->5_HT2A Antagonism Trazodone->5_HT1A_Post Partial Agonism Trazodone->Alpha1 Antagonism Serotonin 5-HT Serotonin->SERT Reuptake Serotonin->5_HT_Auto Activation Serotonin->5_HT2A Activation Serotonin->5_HT1A_Post Activation Experimental_Workflow A In Vitro Characterization B Receptor Binding Assays (e.g., 5-HT2A, α1) A->B C Functional Assays (e.g., Serotonin Reuptake) A->C D Metabolism Studies (e.g., CYP3A4) A->D E Preclinical In Vivo Studies B->E C->E D->E F Pharmacokinetic Profiling (Animal Models) E->F G Efficacy Models (e.g., Animal Models of Depression) E->G H Toxicology Studies E->H I Clinical Trials F->I G->I H->I J Phase I: Safety & PK (Healthy Volunteers) I->J K Phase II: Efficacy & Dosing (Patient Population) J->K L Phase III: Confirmation of Efficacy & Safety (Large Patient Population) K->L M Regulatory Approval L->M

References

Tazofelone: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of Tazofelone. This document is intended for researchers, scientists, and drug development professionals interested in the foundational characteristics of this molecule.

Chemical Structure and Identification

This compound, systematically named 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a small molecule belonging to the thiazolidin-4-one class of heterocyclic compounds. Its chemical structure is characterized by a central thiazolidin-4-one ring substituted at the 5-position with a 3,5-di-tert-butyl-4-hydroxybenzyl group.

Key Identifiers:

  • IUPAC Name: 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one[1]

  • Molecular Formula: C₁₈H₂₇NO₂S[1]

  • CAS Number: 136433-51-7

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential behavior in biological systems and for formulation development.

PropertyValueSource
Molecular Weight 321.5 g/mol PubChem[1]
Monoisotopic Mass 321.17625028 DaPubChem[1]
XLogP3 5.1PubChem[1]
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Exact Mass 321.17625028 DaPubChem[1]
Topological Polar Surface Area 74.6 ŲPubChem[1]
Heavy Atom Count 22PubChem
Complexity 386PubChem[1]

Biological Activity and Signaling Pathways

As of the date of this publication, there is a significant lack of publicly available scientific literature detailing the specific mechanism of action, biological targets, and signaling pathways modulated by this compound. While the thiazolidin-4-one scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects in various derivatives, no specific studies on this compound's pharmacological profile have been identified.

The presence of the sterically hindered phenolic group (3,5-di-tert-butyl-4-hydroxyphenyl) is a common feature in antioxidant compounds, suggesting a potential for radical scavenging activity. However, without experimental data, this remains a theoretical consideration.

Due to the absence of specific information on this compound's biological activity, a diagram of its signaling pathway cannot be provided at this time.

Experimental Protocols

Consistent with the lack of published research on the biological effects of this compound, no specific experimental protocols for this compound are available. General methodologies for evaluating the biological activities of novel chemical entities, such as those mentioned for the broader class of thiazolidin-4-ones, would be applicable. These could include:

  • In vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, or cellular antioxidant assays.

  • Anti-inflammatory assays: Measurement of inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines, or cyclooxygenase (COX) and lipoxygenase (LOX) enzyme inhibition assays.

  • Cytotoxicity and anticancer assays: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays against a panel of cancer cell lines.

Below is a generalized workflow for the initial screening of a novel compound like this compound for potential biological activity.

G Generalized Workflow for Biological Screening cluster_0 Compound Acquisition and Preparation cluster_2 Data Analysis and Hit Identification cluster_3 Further Investigation (Hypothetical) Compound This compound Synthesis/ Acquisition StockSolution Stock Solution Preparation (e.g., in DMSO) Compound->StockSolution Antioxidant Antioxidant Assays (e.g., DPPH, ABTS) StockSolution->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) StockSolution->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) StockSolution->Cytotoxicity DataAnalysis Data Analysis (IC50/EC50 determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis Hit Identification of 'Hit' Activity DataAnalysis->Hit Mechanism Mechanism of Action Studies Hit->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

References

The Discovery and Synthesis of Tazofelone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tazofelone, chemically identified as 5-((3,5-di-tert-butyl-4-hydroxyphenyl)methyl)-4-thiazolidinone, is a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of this compound. By amalgamating information from patent literature and research on its core chemical moieties—the 4-thiazolidinone ring and the butylated hydroxytoluene (BHT) derivative—this document aims to equip researchers and drug development professionals with a detailed understanding of this compound. The guide outlines a plausible synthetic route, summarizes potential biological activities based on its structural components, and proposes a mechanism of action.

Discovery and Rationale

The discovery of this compound is rooted in the strategic combination of two pharmacologically important scaffolds: the 4-thiazolidinone core and the 3,5-di-tert-butyl-4-hydroxyphenyl group, a derivative of butylated hydroxytoluene (BHT). The 4-thiazolidinone ring is a well-established privileged structure in medicinal chemistry, known to be a core component of various compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The BHT moiety is a potent antioxidant, widely used to prevent free radical-mediated oxidation.

The rationale behind the design of this compound likely stems from the desire to create a hybrid molecule that leverages the distinct properties of both components. The combination of a potent antioxidant with a versatile heterocyclic scaffold suggests a therapeutic strategy aimed at addressing conditions with inflammatory and oxidative stress components. A key patent in this area, US5143928A, describes a series of 3,5-di-tertiarybutyl-4-hydroxyphenylmethylene derivatives of 2-substituted thiazolidinones as anti-inflammatory agents, providing a strong indication of the intended therapeutic application of this compound.[1] Furthermore, scientific literature has classified this compound among commercially available drugs used to treat inflammatory conditions that contain a BHT or 2,6-di-tert-butylphenol and a heterocyclic moiety.[2][3]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a one-pot or a stepwise reaction involving 3,5-di-tert-butyl-4-hydroxybenzaldehyde, an amine source (such as ammonia or an ammonium salt), and a compound containing a thiol group and a carboxylic acid, like thioglycolic acid.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediate Formation cluster_product Product Aldehyde 3,5-di-tert-butyl-4- hydroxybenzaldehyde Imine Schiff Base (Imine Intermediate) Aldehyde->Imine + Amine Amine Ammonia (or Ammonium Salt) Thiol Thioglycolic Acid This compound This compound (5-((3,5-di-tert-butyl-4-hydroxyphenyl)methyl)-4-thiazolidinone) Imine->this compound + Thiol (Cyclocondensation)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (General Method)

The following protocol is a generalized procedure adapted from the synthesis of similar 4-thiazolidinone derivatives.

Materials:

  • 3,5-di-tert-butyl-4-hydroxybenzaldehyde

  • Ammonium acetate (or another source of ammonia)

  • Thioglycolic acid

  • Toluene (or another suitable solvent)

  • Dean-Stark apparatus

  • Reflux condenser

  • Standard laboratory glassware and purification equipment (e.g., for crystallization or chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and ammonium acetate in toluene.

  • Imination: Heat the mixture to reflux. The formation of water, which is collected in the Dean-Stark trap, indicates the formation of the intermediate Schiff base (imine). The reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Cyclocondensation: After the formation of the imine, add an equimolar amount of thioglycolic acid to the reaction mixture.

  • Reaction Completion: Continue to heat the mixture at reflux. The reaction progress is monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to yield pure this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is predicted to be a composite of the properties of its constituent moieties.

Antioxidant Activity

The 3,5-di-tert-butyl-4-hydroxyphenyl group is a classic sterically hindered phenol, a structure well-known for its potent antioxidant properties. This moiety can act as a radical scavenger, donating a hydrogen atom from its hydroxyl group to neutralize free radicals and terminate radical chain reactions.

Antioxidant_Mechanism This compound This compound (Ar-OH) Phenoxy_Radical Stable Phenoxy Radical (Ar-O•) This compound->Phenoxy_Radical Donates H• Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Accepts H•

Caption: Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

The 4-thiazolidinone core is associated with a broad spectrum of biological activities, including anti-inflammatory effects. While the precise mechanism for this compound is not elucidated, related compounds have been shown to modulate inflammatory pathways. The combination of antioxidant and potential anti-inflammatory properties suggests that this compound could be effective in mitigating inflammatory processes where oxidative stress plays a significant role.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of various signaling pathways. Given its structural features, potential targets could include pathways involved in inflammation and oxidative stress response.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway MAPK_Pathway MAPK Pathways (e.g., p38, JNK) Inflammatory_Stimuli->MAPK_Pathway Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2) NFkB_Pathway->Proinflammatory_Mediators MAPK_Pathway->Proinflammatory_Mediators This compound This compound This compound->NFkB_Pathway Inhibition This compound->MAPK_Pathway Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Quantitative Data

Specific quantitative data for this compound, such as IC50 or MIC values, are not widely reported in the public domain. However, data for structurally related 4-thiazolidinone and BHT derivatives provide a basis for expected potency.

Table 1: Biological Activities of Structurally Related Compounds

Compound ClassBiological ActivityReported Potency (Example)Reference
4-Thiazolidinone DerivativesAnticancerIC50 values in the micromolar range against various cancer cell lines.[4][4]
4-Thiazolidinone DerivativesAntimicrobialMIC values ranging from 2 to 16 µg/mL against Gram-positive bacteria.[5][5]
BHT AnalogsAntioxidant (DPPH assay)Significant radical scavenging activity, comparable to or exceeding BHT.[6]
BHT AnalogsAnti-inflammatoryInhibition of COX-1 and lipoxygenase activity.[7][7]

Conclusion

This compound represents a promising molecular scaffold that combines the well-documented antioxidant properties of a BHT derivative with the diverse biological potential of the 4-thiazolidinone ring. While specific data on this compound itself is limited, the wealth of information on its constituent parts provides a strong foundation for its further investigation as a potential therapeutic agent, particularly in the context of inflammatory and oxidative stress-related diseases. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, biological evaluation, and mechanism of action of this intriguing molecule. Further studies are warranted to fully elucidate the specific biological profile and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Basic Research of (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one and Related Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available basic research data, including quantitative biological activity, detailed experimental protocols, and specific signaling pathway involvement for (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one (also known as Tazofelone or LY231697), is limited. This guide provides a comprehensive overview of the core research surrounding the broader class of 5-substituted 1,3-thiazolidin-4-one derivatives, with a focus on analogs sharing the 3,5-ditert-butyl-4-hydroxyphenyl moiety. The presented data and protocols are representative of this class of compounds and may not be directly attributable to (5R)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one.

Introduction

Thiazolidin-4-ones are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The core scaffold is amenable to substitution at various positions, allowing for the fine-tuning of their biological properties. The incorporation of a 3,5-ditert-butyl-4-hydroxyphenyl group is a common strategy to impart antioxidant properties due to the sterically hindered phenolic hydroxyl group, which is an efficient radical scavenger. This technical guide delves into the fundamental research aspects of this class of compounds, focusing on their synthesis, potential mechanisms of action, and biological evaluation.

Data Presentation: Biological Activities of Related Thiazolidinone Derivatives

The following tables summarize quantitative data for various thiazolidin-4-one derivatives, illustrating their potential as antioxidant and anti-inflammatory agents.

Table 1: Antioxidant Activity of Selected Thiazolidin-4-one Derivatives

Compound IDStructureAssayIC50 / EC50 (µM)Reference
D-16 2-(4-hydroxyphenyl)-3-(5-[4-methoxyphenyl]-1,3,4-thiadiazol-2-yl) thiazolidin-4-oneDPPH Radical Scavenging22.3[1]
TZD 3 2-(3-nitrophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-oneDPPH Radical Scavenging28.00[2]
TZD 5 2-(2-chlorophenyl)-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-oneDPPH Radical Scavenging27.50[2]
Compound 9a An oxazinyl-thiazolidin-4-one derivativeDPPH Radical Scavenging6.62 µg/mL[3]
Compound 9a An oxazinyl-thiazolidin-4-one derivativeNitric Oxide (NO) Scavenging6.79 µg/mL[3]

Note: IC50/EC50 values are presented as reported in the literature. Conversion from µg/mL to µM requires the molecular weight of the specific compound.

Table 2: Anti-inflammatory Activity of Selected Thiazolidin-4-one Derivatives

Compound IDTargetInhibition / IC50 (µM)Reference
Compound C06 5-Lipoxygenase (5-LOX) in intact PMNLs~0.66[4]
Compound C06 Partially purified 5-Lipoxygenase (5-LOX)~0.3[4]
Compound 17a 5-Lipoxygenase (5-LOX) in intact PMNLs2[5]
Compound 17a Cell-free 5-Lipoxygenase (5-LOX)0.5[5]
Compound 22a Cyclooxygenase-1 (COX-1)3.51[5]
Compound 22b Cyclooxygenase-1 (COX-1)2.03[5]
Compound 22c Cyclooxygenase-2 (COX-2)3.84[5]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of thiazolidin-4-one derivatives are crucial for reproducible research.

General Synthesis of 5-Substituted 1,3-Thiazolidin-4-ones

A common and efficient method for the synthesis of 5-substituted 1,3-thiazolidin-4-ones is the one-pot three-component condensation reaction.[6][7]

Materials:

  • Substituted aromatic aldehyde (1 equivalent)

  • An amine (e.g., ethyl 3-aminopropionate hydrochloride) (1 equivalent)

  • Thioglycolic acid (1 equivalent)

  • Solvent (e.g., ethanol, methanol)

  • Catalyst (optional, e.g., zinc chloride)

Procedure:

  • Dissolve the substituted aromatic aldehyde and the amine in the chosen solvent in a round-bottom flask.

  • Add thioglycolic acid to the mixture.

  • If using a catalyst, add it to the reaction mixture.

  • Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into crushed ice with stirring to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-substituted 1,3-thiazolidin-4-one.

In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.[2][8]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO) at various concentrations

  • Standard antioxidant (e.g., ascorbic acid, Vitamin E)

  • Methanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and the standard antioxidant.

  • In a 96-well microplate, add a specific volume of the test compound solution at different concentrations to the wells.

  • Add the DPPH solution to each well.

  • Prepare a blank control (solvent + DPPH) and a positive control (standard antioxidant + DPPH).

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key concepts related to the research of thiazolidin-4-one derivatives.

G General Synthesis of 5-Substituted 1,3-Thiazolidin-4-ones cluster_reaction Reaction Conditions cluster_product Product aldehyde Substituted Aromatic Aldehyde reflux Reflux aldehyde->reflux amine Amine amine->reflux thioacid Thioglycolic Acid thioacid->reflux solvent Solvent (e.g., Ethanol) solvent->reflux product 5-Substituted 1,3-Thiazolidin-4-one reflux->product

Caption: One-pot synthesis of 5-substituted 1,3-thiazolidin-4-ones.

G DPPH Radical Scavenging Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH DPPH Solution Mixing Mix DPPH with Test Compound/Standard DPPH->Mixing Test_Compound Test Compound Solution Test_Compound->Mixing Standard Standard Solution Standard->Mixing Incubation Incubate in Dark Mixing->Incubation Spectrophotometer Measure Absorbance (517 nm) Incubation->Spectrophotometer Calculation Calculate % Inhibition Spectrophotometer->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the DPPH radical scavenging assay.

G Potential Anti-inflammatory Mechanism of Thiazolidinones cluster_stimulus Inflammatory Stimulus cluster_pathway Arachidonic Acid Cascade cluster_inhibitor Inhibition cluster_response Inflammatory Response Stimulus Cellular Damage / Pathogen PLA2 PLA2 Stimulus->PLA2 Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 activation PGs Prostaglandins AA->PGs COX enzymes LTs Leukotrienes AA->LTs 5-LOX enzyme COX COX-1 / COX-2 LOX 5-LOX Inflammation Inflammation (Pain, Swelling, Redness) PGs->Inflammation LTs->Inflammation Thiazolidinone Thiazolidinone Derivative Thiazolidinone->COX Thiazolidinone->LOX

Caption: Inhibition of COX and LOX pathways by thiazolidinone derivatives.

References

An In-depth Technical Guide on Tazofelone and the Thiazolidin-4-one Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific biological activity, mechanistic, and quantitative data for Tazofelone are not extensively available in public scientific literature. This guide provides a comprehensive overview of the 5-substituted thiazolidin-4-one chemical class, to which this compound belongs, using this compound as a primary structural example. The experimental data and pathways described herein are representative of this class of compounds.

Introduction to this compound and Thiazolidin-4-ones

This compound is a thiazolidin-4-one derivative with the chemical structure 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one. The thiazolidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of compounds with diverse pharmacological activities.[1][2][3] The versatility of the thiazolidin-4-one ring, particularly at positions 2, 3, and 5, allows for extensive structural modifications, leading to compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3]

The 5-substituted derivatives, such as this compound, are of particular interest. The substituent at the 5-position significantly influences the biological activity of the molecule.[4][5]

Synthesis of 5-Substituted Thiazolidin-4-ones

A common and efficient method for synthesizing 5-substituted thiazolidin-4-ones is the Knoevenagel condensation .[3][6] This reaction typically involves the condensation of a thiazolidin-4-one with an aldehyde or ketone.

General Experimental Protocol: Knoevenagel Condensation

This protocol describes a general method for the synthesis of 5-arylidene-4-thiazolidinones.

Materials:

  • Thiazolidin-4-one derivative (e.g., rhodanine, 2,4-thiazolidinedione)

  • Aromatic aldehyde

  • Catalyst (e.g., anhydrous ammonium acetate, piperidine, ethylenediamine diacetate)[6]

  • Solvent (e.g., glacial acetic acid, ethanol, or solvent-free conditions)[6]

  • Mortar and pestle (for solvent-free grinding method)[6]

  • Thin Layer Chromatography (TLC) plates

  • Recrystallization solvent (e.g., ethanol, glacial acetic acid)[6]

Procedure:

  • Reactant Mixture: In a round-bottom flask or a mortar, combine equimolar amounts of the thiazolidin-4-one and the aromatic aldehyde.

  • Catalyst Addition: Add a catalytic amount of the chosen catalyst.

  • Reaction Conditions:

    • Conventional Heating: If using a solvent like glacial acetic acid, reflux the mixture for a specified time.[6]

    • Grinding (Solvent-Free): If performing a solvent-free reaction, grind the mixture vigorously in a mortar at room temperature.[6] The reaction mixture may initially become syrupy before solidifying.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction using TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solvent was used, it may be removed under reduced pressure.

    • Pour the reaction mixture into crushed ice or cold water to precipitate the product.[7]

    • If the grinding method was used, wash the solid product with cold water to remove the catalyst.[6]

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Purify the product by recrystallization from a suitable solvent like ethanol or glacial acetic acid.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_end Final Product & Analysis Thiazolidinone Thiazolidin-4-one Mix Mix Reactants and Catalyst Thiazolidinone->Mix Aldehyde Aromatic Aldehyde Aldehyde->Mix Catalyst Catalyst Catalyst->Mix Condensation Knoevenagel Condensation (Heating or Grinding) Mix->Condensation Precipitation Precipitation in Cold Water Condensation->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product 5-Arylidene-4-thiazolidinone Recrystallization->Product Characterization Spectroscopic Characterization (NMR, IR, MS) Product->Characterization

Figure 1: General workflow for the synthesis of 5-arylidene-4-thiazolidinones via Knoevenagel condensation.

Biological Activities and Mechanisms of Action

5-Substituted thiazolidin-4-ones exhibit a wide range of biological activities. The mechanism of action is often dependent on the specific substituents on the thiazolidin-4-one core.

Anticancer Activity

Numerous 5-substituted thiazolidin-4-one derivatives have demonstrated potent anticancer activity against various cancer cell lines.[1][8][9][10]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Some derivatives act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases, PIM kinases, and dihydrofolate reductase (DHFR).[8][9]

  • Apoptosis Induction: Certain compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1]

  • Cell Cycle Arrest: These molecules can interfere with the cell cycle, leading to arrest at different phases and preventing cancer cell proliferation.[1]

  • Receptor Antagonism: Some derivatives have been designed as antagonists for receptors involved in cancer signaling, such as the lysophosphatidic acid (LPA1) receptor.[7]

  • Modulation of Signaling Pathways: Thiazolidin-4-ones can influence key signaling pathways like the p53 pathway.[11]

Quantitative Data for Anticancer Activity of Representative 5-Substituted Thiazolidin-4-ones:

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 39 MDA-MB-231 (Breast)1.9[1]
HepG2 (Liver)5.4[1]
HT-29 (Colon)6.5[1]
Compound 28b HepG2 (Liver)4.97[1]
MCF-7 (Breast)5.33[1]
HT-29 (Colon)3.29[1]
Compound 27b K-562 (Leukemia)4.86[1]
Compound 37a MCF-7 (Breast)3.2[1]
DU145 (Prostate)6.8[1]
Compound 48a MCF-7 (Breast)0.16[2]
Compound 1 MCF-7 (Breast)0.37[9]
Compound 2 HepG2 (Liver)0.24[9]
Compound 7 K562 (Leukemia)0.75[9]
Compound 20a HeLa (Cervical)0.60 - 2.99[8]
Compound 13a HCT116 (Colorectal)0.05 mM/ml[8]
Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant activity against a range of bacteria and fungi.[4][5][12][13]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Inhibition of bacterial enzymes essential for cell wall synthesis, such as MurB, is a proposed mechanism.[12] For fungi, inhibition of enzymes like CYP51 (lanosterol 14α-demethylase) can disrupt ergosterol biosynthesis.[12]

Quantitative Data for Antimicrobial Activity of Representative 5-Substituted Thiazolidin-4-ones:

Compound IDMicroorganismMIC (µg/mL)Reference
Various Derivatives Gram-positive bacteria2 - 16[4]
Compound 5 Enterobacter cloacae0.008 - 0.06 (mg/mL)[12]
Compound 4b Klebsiella pneumoniae62.5[13]
Compound 4c Escherichia coli<31.25[13]
Compound 4f Candida glabrata31.25[13]
Various Derivatives Gram-positive microorganisms0.03 - 6[5]
Various Derivatives Haemophilus influenzae0.15 - 1.5[5]
Anti-inflammatory Activity

Certain 5-substituted thiazolidin-4-ones have demonstrated anti-inflammatory properties.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: These compounds can inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

  • Modulation of Eicosanoid Biosynthesis: Thiazolidin-4-ones can interfere with the eicosanoid biosynthesis pathway by inhibiting enzymes like microsomal prostaglandin E2 synthase-1 (mPGES-1), soluble epoxide hydrolase (sEH), and 5-lipoxygenase (5-LO).[14]

G AA Arachidonic Acid COX COX-1/2 AA->COX FiveLO 5-LO AA->FiveLO CYP450 CYP450 AA->CYP450 PGH2 PGH₂ mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandins (PGE₂) (Pro-inflammatory) LTs Leukotrienes (Pro-inflammatory) EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) sEH sEH EETs->sEH Degradation COX->PGH2 mPGES1->PGE2 FiveLO->LTs CYP450->EETs Thiazolidinone Thiazolidin-4-one Derivatives Thiazolidinone->mPGES1 Inhibition Thiazolidinone->FiveLO Inhibition Thiazolidinone->sEH Inhibition

Figure 2: Modulation of the eicosanoid biosynthesis pathway by thiazolidin-4-one derivatives.

Standard Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.[10][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (thiazolidin-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization buffer (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.[15] Remove the old medium from the cells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.[15]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours.[16] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

G cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition & Analysis Seed Seed Cells in 96-well Plate Adhere Allow Cells to Adhere Seed->Adhere Treat Treat with Thiazolidin-4-one Derivatives Adhere->Treat Incubate_Treat Incubate (e.g., 48h) Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate (3-4h) (Formazan Formation in Viable Cells) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer Incubate_MTT->Solubilize Read Read Absorbance Solubilize->Read Analyze Calculate % Viability and IC₅₀ Read->Analyze

References

Preliminary studies on Tazofelone

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Studies of Trazodone

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preliminary studies on Trazodone. This guide synthesizes available data on its mechanism of action, pharmacokinetic properties, and clinical applications, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Trazodone is an antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1][2] Its therapeutic effects are attributed to its complex interaction with the serotonergic system.[3] The primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.[1][4] Additionally, Trazodone is a potent antagonist at 5-HT2A and 5-HT2C serotonin receptors.[1][2] This antagonism is believed to contribute to its antidepressant and anxiolytic effects and may mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction.[1][5]

Trazodone also exhibits antagonism at α1-adrenergic and histamine H1 receptors, which is thought to be responsible for its sedative effects.[1][3] Its active metabolite, m-chlorophenylpiperazine (mCPP), is also pharmacologically active.[2][4] The full spectrum of Trazodone's mechanism of action is not entirely understood.[1]

Trazodone_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_synaptic_cleft cluster_post_synaptic Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds HTR1A 5-HT1A Receptor Serotonin->HTR1A Binds Downstream Downstream Signaling HTR2A->Downstream Modulates Signaling HTR1A->Downstream Modulates Signaling ADRA1 α1-Adrenergic Receptor ADRA1->Downstream Modulates Signaling H1R H1 Receptor H1R->Downstream Modulates Signaling Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HTR2A Antagonizes Trazodone->HTR1A Partial Agonist Trazodone->ADRA1 Antagonizes Trazodone->H1R Antagonizes PK_Study_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Periods (4-way Crossover) cluster_sampling Pharmacokinetic Sampling cluster_analysis Data Analysis Screening Screening of Healthy Volunteers Informed_Consent Informed Consent Screening->Informed_Consent Enrollment Enrollment (n=16) Informed_Consent->Enrollment Period1 Period 1: Randomized Treatment Enrollment->Period1 Washout1 7-Day Washout Period1->Washout1 Blood_Sampling Blood Sampling at Multiple Time Points (0-72h) Period1->Blood_Sampling Period2 Period 2: Randomized Treatment Washout1->Period2 Washout2 7-Day Washout Period2->Washout2 Period2->Blood_Sampling Period3 Period 3: Randomized Treatment Washout2->Period3 Washout3 7-Day Washout Period3->Washout3 Period3->Blood_Sampling Period4 Period 4: Randomized Treatment Washout3->Period4 Period4->Blood_Sampling PK_Analysis Pharmacokinetic Analysis Blood_Sampling->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis

References

In Silico Modeling of Trazodone Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of Trazodone, an antidepressant medication with a complex pharmacological profile. Given the likely misspelling of "Tazofelone" in the initial query and the abundance of relevant data for the structurally similar and functionally related drug Trazodone, this document will focus on the latter. Trazodone is recognized as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a multifaceted mechanism of action that includes antagonism at the 5-HT2A and 5-HT2C serotonin receptors, inhibition of the serotonin transporter (SERT), and antagonism of α1-adrenergic receptors.[1][2] This guide will delve into the computational methodologies used to elucidate these interactions, present quantitative data from relevant studies, and provide detailed experimental protocols for key in silico techniques.

Introduction to Trazodone's Multifunctional Pharmacology

Trazodone's therapeutic effects are attributed to its dose-dependent interactions with multiple targets in the central nervous system.[2] At lower doses, its sedative and hypnotic effects are primarily due to the potent blockade of 5-HT2A, H1 histamine, and α1-adrenergic receptors.[1][3] At higher therapeutic doses for depression, it also inhibits the serotonin transporter (SERT), thereby increasing the synaptic availability of serotonin.[3] This complex polypharmacology makes Trazodone a prime candidate for in silico modeling to better understand its structure-activity relationships, predict its pharmacokinetic and pharmacodynamic properties, and explore potential off-target interactions.

Quantitative Data from In Silico and Related Studies

The following tables summarize key quantitative data related to Trazodone's binding affinities, pharmacokinetic parameters, and computationally derived interaction metrics.

Table 1: Trazodone Receptor Binding Affinities

Receptor/TransporterBinding Affinity (Ki, nM)Reference(s)
5-HT2A14 - 35.6[4][5]
α1B-Adrenergic15[6]
5-HT1D41[6]
α1D-Adrenergic41[6]
5-HT2B78.4[7]
5-HT1A (partial agonist)118[7]
α1A-Adrenergic153[7]
α2C-Adrenergic155[7]
5-HT2C224[7]
Serotonin Transporter (SERT)300 - 367[4][7]

Table 2: In Silico and Experimental Pharmacokinetic Parameters of Trazodone

ParameterValueConditionReference(s)
Bioavailability (F)84.6 ± 13.2%Oral, Dogs[8]
Volume of Distribution (Vd)1.06 ± 0.07 L/kgIV, Horses[9]
Total Clearance (CL)6.85 ± 2.80 mL/min/kgIV, Horses[9]
Elimination Half-life (t½)8.58 ± 1.88 hoursIV, Horses[9]
Peak Plasma Concentration (Cmax)1480.9 ng/mLOral, 150 mg, Humans (Fed)[10]
Time to Cmax (Tmax)2 hoursOral, 150 mg, Humans (Fed)[10]
Plasma Protein Binding89% to 95%In vitro[1]

Table 3: Computational Interaction Data for Trazodone

InteractionMetricValueMethodReference(s)
Trazodone-DNA BindingBinding Constant (K)1.32 × 10⁴ M⁻¹UV-vis Titration[11]
Trazodone-DNA InteractionStern-Volmer Constant (KSV)5.84 × 10⁶ M⁻¹Steady-state Fluorescence[11][12]
Brain Receptor Occupancy (RO)5-HT2A Receptor90 - 97%PBPK Modeling (50-200 mg/day)[4][7]
Brain Receptor Occupancy (RO)Serotonin Transporter (SERT)86 - 90%PBPK Modeling (100-150 mg/day)[7]

In Silico Experimental Protocols

This section details the generalized methodologies for the key computational experiments used to model Trazodone's interactions.

Molecular docking predicts the preferred orientation of a ligand (Trazodone) when bound to a receptor to form a stable complex.

Objective: To identify the binding mode of Trazodone at the active site of its target receptors (e.g., 5-HT2A, SERT) and to estimate the binding affinity.

Methodology:

  • Receptor Preparation:

    • Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB). If a crystal structure is unavailable, a homology model can be constructed based on a related protein with a known structure.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. The protonation states of ionizable residues should be determined at physiological pH.

    • Define the binding site, typically a pocket or cavity on the receptor surface, based on experimental data or using pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of Trazodone using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges and define rotatable bonds.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding poses of Trazodone within the defined receptor binding site.

    • The software will generate multiple possible conformations and score them based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • Analyze the top-ranked docking poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between Trazodone and the receptor's amino acid residues.

    • The docking score provides a semi-quantitative estimation of binding affinity, which can be used to compare different ligands or binding modes.

MD simulations provide insights into the dynamic behavior of the Trazodone-receptor complex over time, offering a more realistic representation of the biological system.

Objective: To assess the stability of the docked Trazodone-receptor complex and to analyze the detailed dynamics of their interaction.

Methodology:

  • System Setup:

    • Use the best-ranked pose from molecular docking as the starting structure for the Trazodone-receptor complex.

    • Place the complex in a simulation box of explicit solvent (e.g., water molecules) and add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the complex. This is typically a multi-step process.

  • Production Run:

    • Run the simulation for a significant period (typically nanoseconds to microseconds) to generate a trajectory of the atomic motions of the system over time.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate various properties, such as root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular interactions (e.g., hydrogen bonds) over time.

PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body, integrating physiological, biochemical, and drug-specific information.

Objective: To predict the pharmacokinetic profile of Trazodone in different populations and to estimate target engagement, such as brain receptor occupancy.

Methodology:

  • Model Construction:

    • Use specialized software (e.g., Simcyp, GastroPlus) to build a whole-body PBPK model. This involves defining compartments representing different organs and tissues connected by blood flow.

    • Input physiological parameters for the target population (e.g., human, rat), such as organ volumes, blood flow rates, and tissue composition.

  • Drug-Specific Parameter Input:

    • Provide the model with physicochemical properties of Trazodone (e.g., molecular weight, pKa, logP) and in vitro data on its ADME properties (e.g., solubility, permeability, metabolic rates by specific enzymes, plasma protein binding).

  • Model Simulation and Validation:

    • Simulate the concentration-time profiles of Trazodone in plasma and various tissues following a specific dosing regimen.

    • Validate the model by comparing the simulated pharmacokinetic parameters (e.g., Cmax, AUC, t½) with observed clinical or preclinical data.[4] The model can be refined by adjusting parameters to improve the fit.

  • Prediction and Application:

    • Use the validated model to predict drug concentrations at the site of action (e.g., unbound concentrations in the brain).

    • Integrate binding affinity data (Ki) to calculate the receptor occupancy (RO) over time using the following equation: RO = [Drug] / ([Drug] + Ki), where [Drug] is the unbound drug concentration at the target site.[4]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to Trazodone's mechanism and the in silico modeling process.

Trazodone_Mechanism Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibition HT2A 5-HT2A Receptor Trazodone->HT2A Antagonism HT2C 5-HT2C Receptor Trazodone->HT2C Antagonism Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonism SynapticSerotonin ↑ Synaptic Serotonin SERT->SynapticSerotonin Reuptake SedativeEffect Sedative/Anxiolytic Effect HT2A->SedativeEffect Blocks Signaling Alpha1->SedativeEffect Blocks Signaling PostsynapticNeuron Postsynaptic Neuron SynapticSerotonin->PostsynapticNeuron Activation AntidepressantEffect Antidepressant Effect PostsynapticNeuron->AntidepressantEffect

Caption: Simplified signaling pathway of Trazodone's multimodal action.

Molecular_Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Receptor 3D Structure (PDB or Homology Model) Docking Molecular Docking (e.g., AutoDock, Glide) Receptor->Docking Ligand Trazodone 3D Structure Ligand->Docking Scoring Pose Scoring & Ranking Docking->Scoring Interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) Scoring->Interaction

Caption: General workflow for molecular docking of Trazodone.

PBPK_Workflow cluster_input Model Inputs cluster_model Modeling & Simulation cluster_output Model Outputs DrugData Trazodone Properties (logP, pKa, Solubility, etc.) PBPK_Model PBPK Model Construction DrugData->PBPK_Model SystemData System Data (Physiology, Blood Flow) SystemData->PBPK_Model Simulation Simulation of Dosing Regimen PBPK_Model->Simulation PK_Profile Plasma & Tissue PK Profiles Simulation->PK_Profile RO_Prediction Receptor Occupancy Prediction PK_Profile->RO_Prediction [Unbound Brain Conc.]

References

Methodological & Application

Application Notes and Protocols for Trazodone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research purposes only and does not constitute medical advice. All experimental work should be conducted in accordance with relevant institutional and national guidelines and regulations.

Introduction

Trazodone is a triazolopyridine derivative classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] While approved for the treatment of major depressive disorder, its off-label use for insomnia has become more prevalent.[1][2] Trazodone's pharmacological profile is complex, exhibiting a dose-dependent mechanism of action.[3] At lower doses, its sedative effects are prominent, primarily attributed to the antagonism of H1 histamine and α1-adrenergic receptors, as well as 5-HT2A serotonin receptors.[1][2] At higher doses, it also inhibits the serotonin transporter (SERT), contributing to its antidepressant effects.[1] This document provides a summary of experimental data and detailed protocols for preclinical and clinical research involving Trazodone.

Data Presentation

Table 1: Pharmacokinetic Parameters of Trazodone
SpeciesDoseFormulationCmax (ng/mL)Tmax (hours)Bioavailability (%)Terminal Half-life (hours)Reference
Human100 mgImmediate Release (Fasting)~1000~1657.0 +/- 1.2[4][5]
Human100 mgImmediate Release (Fed)1480.9~265-[5][6]
Human300 mgExtended Release1188---[6]
Dog8.26 mg/kgOral13007.484.6 ± 13.2-[7]
Dog20 mg/kgOral25002.5 - 7.5 (fasting)--[8]
Dog50 mg/kgOral48002.5 - 7.5 (fasting)--[8]
Pigeon30 mg/kgOral---5.65 ± 1.75[9]
Table 2: Receptor Binding Affinity (Ki, nM) of Trazodone
ReceptorKi (nM)Reference
5-HT2A16 - 35.6[1][10]
5-HT1A (partial agonist)78 - 118[1][10]
5-HT2C224[1]
α1-adrenergic153[1]
α2C-adrenergic155[1]
Serotonin Transporter (SERT)367[1]
Histamine H1-[1]

Note: Ki values can vary between studies based on experimental conditions.

Signaling Pathways and Mechanism of Action

Trazodone's primary mechanism involves the modulation of the serotonergic system. It acts as a potent antagonist at 5-HT2A receptors, which is thought to contribute to its anti-anxiety and sleep-improving effects, and to mitigate some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.[1] Its antagonism of H1 and α1-adrenergic receptors is largely responsible for its sedative properties.[1] The partial agonism at 5-HT1A receptors and weak inhibition of the serotonin transporter (SERT) at higher doses contribute to its overall antidepressant effect.[1]

Trazodone_Mechanism cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Trazodone Trazodone SERT SERT Trazodone->SERT Weak Inhibition HTR2A 5-HT2A Receptor Trazodone->HTR2A Antagonism HTR1A 5-HT1A Receptor Trazodone->HTR1A Partial Agonism ADRA1 α1-Adrenergic Receptor Trazodone->ADRA1 Antagonism HRH1 H1 Receptor Trazodone->HRH1 Antagonism Serotonin Serotonin Serotonin->SERT Reuptake Serotonin->HTR2A Serotonin->HTR1A Effect Antidepressant & Sedative Effects SERT->Effect HTR2A->Effect HTR1A->Effect ADRA1->Effect HRH1->Effect

Caption: Trazodone's multimodal mechanism of action.

Experimental Protocols

In Vitro Metabolism Study using Liver Microsomes

Objective: To characterize the metabolic pathways of Trazodone and identify the primary Cytochrome P450 (CYP) enzymes involved.

Methodology:

  • Preparation of Incubation Mixture:

    • Prepare a buffer solution of 0.1 M phosphate buffer (pH 7.4).

    • In a microcentrifuge tube, add pooled human or rat liver microsomes to a final protein concentration of 0.6 mg/mL in the phosphate buffer.[11]

    • Add Trazodone to a final concentration of 8 µM.[11]

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the Phase I metabolic reaction by adding NADPH to a final concentration of 1 mM.[11]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 40 minutes with gentle shaking.[11]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.[11]

  • Sample Processing and Analysis:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Collect the supernatant for analysis.

    • Analyze the formation of metabolites using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.

  • CYP Inhibition Assay (Optional):

    • To identify specific CYP isoforms, pre-incubate the microsomal mixture with selective CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) for 10 minutes before adding Trazodone.[11] Compare metabolite formation to a control without the inhibitor.

InVitro_Metabolism_Workflow prep Prepare Incubation Mix (Microsomes, Buffer, Trazodone) pre_incubate Pre-incubate (37°C, 5 min) prep->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate incubate Incubate (37°C, 40 min) initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate process Centrifuge & Collect Supernatant terminate->process analyze LC-MS/MS Analysis process->analyze

Caption: Workflow for in vitro metabolism studies.

Animal Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of Trazodone in an animal model (e.g., dog).

Methodology:

  • Animal Model:

    • Use healthy adult dogs (e.g., Beagles) with institutional animal care and use committee (IACUC) approval.[7]

  • Study Design:

    • Employ a randomized, crossover design. Each animal receives both the oral and intravenous formulations, separated by a washout period of at least 7 days.[7]

  • Dosing:

    • Oral (PO): Administer Trazodone tablets (e.g., 8 mg/kg) followed by water to ensure swallowing. It is recommended to administer with food to improve absorption.[7]

    • Intravenous (IV): Administer a corresponding dose (e.g., 8 mg/kg) via a catheter in a suitable vein.

  • Blood Sampling:

    • Collect blood samples (e.g., from the jugular vein) into heparinized tubes at predefined time points.

    • Example time points: Pre-dose (0 h), and 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 3000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of Trazodone in plasma samples using a validated LC-MS/MS method.[6]

  • Pharmacokinetic Analysis:

    • Calculate key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) using non-compartmental analysis software.

Clinical Trial Protocol for Insomnia in Depressed Patients

Objective: To evaluate the efficacy and safety of Trazodone for treating insomnia in patients with major depressive disorder.

Methodology:

  • Study Design:

    • A 12-week, randomized, open-label, non-inferiority study comparing Trazodone extended-release (XR) to a standard SSRI (e.g., Sertraline or Escitalopram).[12]

  • Participant Selection:

    • Recruit adult patients diagnosed with Major Depressive Disorder (MDD) according to DSM-5 criteria, who also present with significant insomnia symptoms.

  • Treatment Arms:

    • Trazodone Group: Patients receive Trazodone XR, with the dose titrated based on clinical response and tolerability.

    • Control Group: Patients receive a standard SSRI.[12]

  • Assessments:

    • Conduct assessments at baseline (Week 0) and at Weeks 2, 4, 8, and 12.[12]

    • Primary Endpoints:

      • Change in depression severity measured by the Montgomery-Åsberg Depression Rating Scale (MADRS).[12]

      • Change in insomnia severity measured by the Athens Insomnia Scale (AIS).[12]

    • Secondary Endpoints:

      • Anxiety symptoms (Hamilton Anxiety Rating Scale, HAM-A).[12]

      • Anhedonia (Snaith-Hamilton Pleasure Scale, SHAPS).[12]

      • Psychosocial functioning (Sheehan Disability Scale, SDS).[12]

      • Overall clinical improvement (Clinical Global Impression, CGI).[12]

    • Objective Sleep Measures (Optional but Recommended):

      • Polysomnography (PSG) at baseline and a follow-up time point (e.g., Week 1) to assess sleep architecture (e.g., NREM sleep stages).[13]

  • Statistical Analysis:

    • Analyze changes from baseline in all assessment scores using appropriate statistical methods (e.g., mixed-effects models for repeated measures).

    • Compare the frequency of therapeutic response and remission rates between the two groups to assess non-inferiority.[12]

Clinical_Trial_Workflow screening Screening & Enrollment (MDD + Insomnia Patients) baseline Baseline Assessment (Week 0) screening->baseline randomization Randomization traz_arm Trazodone XR Arm randomization->traz_arm ssri_arm SSRI Arm (Control) randomization->ssri_arm followup Follow-up Assessments (Weeks 2, 4, 8, 12) traz_arm->followup ssri_arm->followup baseline->randomization analysis Data Analysis (Efficacy & Safety) followup->analysis conclusion Conclusion on Non-Inferiority analysis->conclusion

References

Application Notes and Protocols for Tazemetostat in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazemetostat (formerly known as EPZ-6438 or E7438) is a potent and selective, orally bioavailable small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase.[1][2] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[3][4] This methylation leads to transcriptional repression of target genes.[3] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[3][5] Tazemetostat competitively inhibits EZH2 with respect to the S-adenosylmethionine (SAM) cofactor, leading to decreased H3K27 trimethylation (H3K27me3) and subsequent de-repression of PRC2 target genes, which can induce cell cycle arrest and apoptosis in cancer cells.[5][6]

These application notes provide detailed protocols for the use of Tazemetostat in cell culture, including methods for assessing its anti-proliferative activity and investigating its mechanism of action.

Mechanism of Action

Tazemetostat selectively inhibits both wild-type and mutant forms of EZH2.[2][6] By blocking the methyltransferase activity of EZH2, Tazemetostat reduces the levels of H3K27me3, an epigenetic mark associated with gene silencing.[3] This leads to the reactivation of silenced tumor suppressor genes, which in turn can inhibit cancer cell proliferation and survival.[3] Notably, cell lines with gain-of-function mutations in EZH2 often exhibit higher sensitivity to Tazemetostat.[6][7] Furthermore, Tazemetostat treatment can alter the dependency of cancer cells on other signaling pathways, such as the B-cell receptor (BCR) signaling pathway in diffuse large B-cell lymphomas (DLBCL).[7]

Signaling Pathway

The primary signaling pathway affected by Tazemetostat is the PRC2-mediated gene silencing pathway. By inhibiting EZH2, Tazemetostat modulates the expression of a wide array of downstream genes.

G cluster_nucleus Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (H3K27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 H3K27->H3K27me3 TSG Tumor Suppressor Genes H3K27me3->TSG Silences Repression Transcriptional Repression TSG->Repression Activation Gene Activation Repression->Activation Tazemetostat Tazemetostat Tazemetostat->PRC2 G cluster_workflow Cell Proliferation Assay Workflow A 1. Cell Seeding Seed cells in 96-well plates. B 2. Compound Preparation Prepare serial dilutions of Tazemetostat. A->B C 3. Treatment Add Tazemetostat dilutions to cells. B->C D 4. Incubation Incubate for 4-14 days. C->D E 5. Viability Assessment Measure cell viability (e.g., CellTiter-Glo). D->E F 6. Data Analysis Calculate IC50 values. E->F

References

Application Notes and Protocols for In Vitro Evaluation of Trazodone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro pharmacological profile of Trazodone, a multifunctional antidepressant. Detailed protocols for key assays are provided to enable researchers to assess its activity and mechanism of action in a laboratory setting.

Introduction to Trazodone's Mechanism of Action

Trazodone is a triazolopyridine derivative that acts as a serotonin antagonist and reuptake inhibitor (SARI). Its complex pharmacological profile is responsible for its therapeutic effects, including antidepressant, anxiolytic, and hypnotic properties. Unlike selective serotonin reuptake inhibitors (SSRIs), Trazodone's primary mechanism is not solely the inhibition of the serotonin transporter (SERT)[1][2]. Instead, it exhibits a multifaceted interaction with various components of the serotonergic, adrenergic, and histaminergic systems[1][3].

At different concentrations, Trazodone displays distinct pharmacological activities. At lower doses, its sedative effects are prominent, primarily due to its potent antagonism of histamine H1 and α1-adrenergic receptors, as well as serotonin 5-HT2A receptors[3][4]. At higher therapeutic doses for depression, Trazodone also inhibits the serotonin transporter (SERT), leading to an increase in synaptic serotonin levels[2][3].

Trazodone's diverse receptor interactions include:

  • Serotonin 5-HT2A Receptor Antagonism: High affinity antagonism at this receptor is a key feature of Trazodone's action and is thought to contribute to its antidepressant and anxiolytic effects, as well as its ability to improve sleep architecture[1][5].

  • Serotonin Transporter (SERT) Inhibition: Trazodone is a weak inhibitor of SERT compared to traditional SSRIs[5][6]. This action becomes more significant at higher clinical doses for depression[3].

  • α1-Adrenergic Receptor Antagonism: This contributes to some of Trazodone's side effects, such as orthostatic hypotension and dizziness, but also plays a role in its sedative properties[1].

  • Histamine H1 Receptor Antagonism: This action is a major contributor to Trazodone's sedative and hypnotic effects[1].

  • Serotonin 5-HT1A Receptor Partial Agonism: Trazodone also acts as a partial agonist at 5-HT1A receptors, which may contribute to its anxiolytic and antidepressant effects[5].

Quantitative Data Summary

The following tables summarize the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of Trazodone for its primary molecular targets. These values have been compiled from various receptor binding and functional assays.

Table 1: Trazodone Receptor and Transporter Binding Affinities (Ki)

TargetKi (nM)Reference
Serotonin 5-HT2A Receptor1.1 - 35.6[7][8][9]
Serotonin Transporter (SERT)160 - 367[7][8][10]
α1A-Adrenergic Receptor88 - 153[7][11]
α1B-Adrenergic Receptor15[10]
α2A-Adrenergic Receptor61[11]
α2C-Adrenergic Receptor155[7]
Histamine H1 Receptor84[11]
Serotonin 5-HT1A Receptor91 - 118[7][11]
Serotonin 5-HT2C Receptor83 - 224[7][11]

Table 2: Trazodone Functional Inhibitory Concentrations (IC50)

AssayIC50 (µM)Cell Type/SystemReference
T-type Calcium Channel (Cav3.1) Inhibition43Recombinant[12]
T-type Calcium Channel (Cav3.2) Inhibition45Recombinant[12]
T-type Calcium Channel (Cav3.3) Inhibition23Recombinant[12]
CYP2E1 Inhibition6.18Human Hepatocytes[13]

Signaling Pathways and Experimental Workflows

Trazodone's Multifaceted Mechanism of Action

The following diagram illustrates the primary molecular targets of Trazodone and their immediate downstream consequences.

cluster_serotonin Serotonergic System cluster_adrenergic Adrenergic System cluster_histamine Histaminergic System Trazodone Trazodone SERT SERT Trazodone->SERT Inhibition HT2A 5-HT2A Receptor Trazodone->HT2A Antagonism HT1A 5-HT1A Receptor Trazodone->HT1A Partial Agonism HT2C 5-HT2C Receptor Trazodone->HT2C Antagonism Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonism Alpha2 α2-Adrenergic Receptor Trazodone->Alpha2 Antagonism H1 H1 Receptor Trazodone->H1 Antagonism

Fig 1. Trazodone's primary molecular targets.
Downstream Signaling Effects of Trazodone

Trazodone's interaction with its primary targets leads to the modulation of several intracellular signaling pathways. For instance, its activity at serotonin receptors can influence the MAPK/ERK pathway.

cluster_receptor cluster_pathway cluster_effects Trazodone Trazodone HT1A 5-HT1A Receptor (Partial Agonist) Trazodone->HT1A HT2A 5-HT2A Receptor (Antagonist) Trazodone->HT2A AKT AKT Pathway HT1A->AKT Activation ERK ERK Pathway HT2A->ERK Inhibition JNK JNK Pathway HT2A->JNK Inhibition NFkB NF-κB Pathway HT2A->NFkB Inhibition TrophicFactors Trophic Factor Expression AKT->TrophicFactors Upregulation ProInflammatory Pro-inflammatory Mediators ERK->ProInflammatory Downregulation JNK->ProInflammatory Downregulation NFkB->ProInflammatory Downregulation

Fig 2. Trazodone's impact on downstream signaling.
Experimental Workflow: Receptor Binding Assay

This diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of Trazodone for a specific receptor.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Trazodone Trazodone (Test Compound) Trazodone->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to Remove Unbound Ligand Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Analysis Data Analysis (Ki determination) Scintillation->Analysis

Fig 3. Receptor binding assay workflow.

Detailed Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Trazodone for the human serotonin 5-HT2A receptor.

Materials:

  • Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., from PerkinElmer).

  • [³H]Ketanserin (specific activity ~60-90 Ci/mmol) as the radioligand.

  • Ketanserin (non-radioactive) for determining non-specific binding.

  • Trazodone hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of Trazodone in a suitable solvent (e.g., DMSO) and then serially dilute in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 25 µL Assay Buffer, 25 µL [³H]Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of receptor membrane preparation.

    • Non-specific Binding: 25 µL Ketanserin (at a final concentration of 1 µM), 25 µL [³H]Ketanserin, and 50 µL of receptor membrane preparation.

    • Trazodone Competition: 25 µL of each Trazodone dilution, 25 µL [³H]Ketanserin, and 50 µL of receptor membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through the GF/B filter plate using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the Trazodone concentration.

    • Determine the IC50 value (the concentration of Trazodone that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Serotonin Transporter (SERT) Uptake Assay

Objective: To measure the inhibitory potency (IC50) of Trazodone on serotonin uptake by the serotonin transporter.

Materials:

  • Rat brain synaptosomes or HEK293 cells stably expressing human SERT.

  • [³H]Serotonin (specific activity ~20-30 Ci/mmol).

  • Paroxetine or another potent SSRI as a positive control.

  • Trazodone hydrochloride.

  • Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4.

  • GF/B filter plates.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound and Cell/Synaptosome Preparation: Prepare serial dilutions of Trazodone and the positive control in KRH buffer. Resuspend synaptosomes or harvested cells in KRH buffer.

  • Assay Setup: In a 96-well plate, pre-incubate 50 µL of the cell/synaptosome suspension with 25 µL of Trazodone dilutions or control vehicle for 10-15 minutes at 37°C.

  • Initiate Uptake: Add 25 µL of [³H]Serotonin (final concentration ~10 nM) to each well to start the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The optimal time should be determined to be within the linear range of uptake.

  • Terminate Uptake and Filtration: Terminate the uptake by rapid filtration through a GF/B filter plate.

  • Washing: Wash the filters three times with ice-cold KRH buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of serotonin uptake for each Trazodone concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Trazodone concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

Objective: To assess the effect of Trazodone on the phosphorylation of ERK1/2 in a relevant cell line (e.g., human astrocytes or a neuronal cell line).

Materials:

  • Cell line of interest (e.g., primary human astrocytes, SH-SY5Y).

  • Trazodone hydrochloride.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Serum-starve the cells overnight, if necessary, to reduce basal ERK phosphorylation. Treat the cells with various concentrations of Trazodone for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the primary antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK1/2 as a ratio to total ERK1/2.

Protocol 4: Intracellular Calcium Mobilization Assay

Objective: To determine if Trazodone affects intracellular calcium levels, which can be indicative of Gq-coupled receptor activity.

Materials:

  • Cell line expressing the receptor of interest (e.g., 5-HT2A).

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Trazodone hydrochloride.

  • A known agonist for the receptor as a positive control.

  • A fluorescence plate reader with injection capabilities.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject Trazodone at various concentrations and monitor the change in fluorescence over time. For Fura-2, measure the ratio of emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the emission at ~525 nm after excitation at ~488 nm.

    • Inject the positive control agonist in separate wells to confirm cell responsiveness.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or ratio over time.

    • Plot the peak response against the logarithm of the Trazodone concentration to generate a dose-response curve.

Protocol 5: MTT Cell Viability Assay

Objective: To assess the effect of Trazodone on cell viability and proliferation.

Materials:

  • Cell line of interest.

  • Trazodone hydrochloride.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of Trazodone concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each Trazodone concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the Trazodone concentration.

    • Determine the IC50 value (the concentration that reduces cell viability by 50%) if a significant cytotoxic effect is observed.

References

Application Notes and Protocols for Trazodone in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tazofelone" did not yield any relevant scientific literature. It is presumed that this may be a typographical error. The following information is provided for Trazodone , a compound with extensive documentation in preclinical animal studies, as a potential alternative.

These application notes are intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of Trazodone using various animal models.

I. Overview of Trazodone's Mechanism of Action

Trazodone is a triazolopyridine derivative classified as a serotonin antagonist and reuptake inhibitor (SARI). Its complex pharmacological profile includes:

  • Serotonin 2A (5-HT2A) Receptor Antagonism: This is a primary mechanism, contributing to its antidepressant and anxiolytic effects.

  • Serotonin Reuptake Inhibition: Trazodone moderately inhibits the serotonin transporter (SERT), leading to increased synaptic serotonin levels.

  • Alpha-1 Adrenergic Receptor Antagonism: This action is largely responsible for the sedative and hypnotic effects of Trazodone.

  • Histamine H1 Receptor Antagonism: Also contributes to its sedative properties.

  • Partial Agonism at 5-HT1A Receptors: This may also play a role in its anxiolytic and antidepressant activities.

Signaling Pathway of Trazodone's Action

Trazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Vesicular Storage Vesicular Storage Serotonin (5-HT)->Vesicular Storage Synaptic Cleft Synaptic Cleft Vesicular Storage->Synaptic Cleft Release 5-HT2A_Receptor 5-HT2A Receptor Synaptic Cleft->5-HT2A_Receptor 5-HT1A_Receptor 5-HT1A Receptor Synaptic Cleft->5-HT1A_Receptor SERT SERT Synaptic Cleft->SERT Reuptake Neuronal_Response Modulation of Neuronal Excitability (Antidepressant/Anxiolytic Effect) 5-HT2A_Receptor->Neuronal_Response 5-HT1A_Receptor->Neuronal_Response Trazodone_SERT Trazodone Trazodone_SERT->SERT Inhibition Trazodone_5HT2A Trazodone Trazodone_5HT2A->5-HT2A_Receptor Antagonism Trazodone_alpha1 Trazodone Alpha1_Receptor α1-Adrenergic Receptor Trazodone_alpha1->Alpha1_Receptor Antagonism Sedation Sedative Effect Alpha1_Receptor->Sedation

Caption: Trazodone's multifaceted mechanism of action.

II. Pharmacokinetic Profile in Animal Models

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Trazodone, which informs dosing regimens in efficacy studies.

Table 1: Pharmacokinetic Parameters of Trazodone in Dogs
ParameterRouteDose (mg/kg)Mean ± SDReference
Elimination Half-Life (t½) IV8169 ± 53 minutes[1][2]
Oral8166 ± 47 minutes[1][2]
Volume of Distribution (Vd) IV82.53 ± 0.47 L/kg[1][2]
Total Body Clearance (CL) IV811.15 ± 3.56 mL/min/kg[1][2]
Max. Concentration (Cmax) Oral81.3 ± 0.5 µg/mL[1]
Oral202.5 µg/mL[3]
Oral504.8 µg/mL[3]
Time to Max. Conc. (Tmax) Oral8445 ± 271 minutes[1][2]
Bioavailability (F) Oral884.6 ± 13.2%[1]
Table 2: Pharmacokinetic Parameters of Trazodone in Rabbits
ParameterRouteDose (mg/kg)ValueReference
Max. Concentration (Cmax) Oral201.3 µg/mL[4]
Time to Max. Conc. (Tmax) Oral201.5 hours[4]

III. Efficacy in Animal Models of Neurological and Psychiatric Disorders

A. Stroke Models

Trazodone has been investigated for its neuroprotective effects in rodent models of stroke.

This model mimics ischemic stroke in humans.[5][6]

MCAo_Workflow cluster_surgery MCAo Surgery cluster_treatment Treatment cluster_behavioral Behavioral Assessment Anesthesia Anesthesia Neck_Incision Neck_Incision Anesthesia->Neck_Incision Artery_Isolation Artery_Isolation Neck_Incision->Artery_Isolation Filament_Insertion Filament_Insertion Artery_Isolation->Filament_Insertion Occlusion Occlusion Filament_Insertion->Occlusion Filament_Withdrawal Filament_Withdrawal Occlusion->Filament_Withdrawal Suturing Suturing Filament_Withdrawal->Suturing Trazodone_Admin Trazodone or Vehicle Administration Suturing->Trazodone_Admin Adhesive_Tape_Test Adhesive Tape Test Trazodone_Admin->Adhesive_Tape_Test Beam_Test Beam Walking Test Trazodone_Admin->Beam_Test Hole_Board_Test Hole Board Test Trazodone_Admin->Hole_Board_Test

References

Application Notes and Protocols for Trazodone Administration in Mice

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Tazofelone": Initial searches for "this compound" did not yield any results for a compound with this name in scientific literature. It is highly probable that "this compound" is a misspelling of "trazodone," a well-established antidepressant medication. The following application notes and protocols are therefore based on the available preclinical data for trazodone in mice and other relevant rodent models.

Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1][2][3] Its mechanism of action involves the inhibition of the serotonin transporter (SERT) and antagonism of 5-HT2A and 5-HT2C serotonin receptors, as well as α1-adrenergic receptors.[2][4][5] Preclinical studies in mice are crucial for understanding its pharmacokinetics, efficacy, and safety profile.[6][7]

Quantitative Data Summary

The following tables summarize the dosage and administration data for trazodone in rodent models based on available literature. It is important to note that specific dosages can vary significantly based on the mouse strain, age, sex, and the specific experimental goals.[8]

Table 1: Trazodone Dosage and Administration in Rodent Models

SpeciesDosage RangeRoute of AdministrationVehicleKey FindingsReference
Rat5 - 20 mg/kgIntravenous (IV), Intraperitoneal (IP), Oral (PO)Not SpecifiedPharmacokinetic parameters are dose-dependent.[1]
Rat20 mg/kgIntraperitoneal (IP)Not SpecifiedTrazodone and its active metabolite, m-CPP, rapidly appear in plasma and brain.[9]
RatNot SpecifiedContinuous (Osmotic mini-pumps)Not SpecifiedLinear relationship between plasma and brain concentrations at steady-state.[9]

Table 2: General Anesthetic and Analgesic Dosages in Mice (for procedural context)

Agent(s)Dosage RangeRoute of AdministrationNotes
Ketamine/Xylazine50-150 mg/kg (K) + 5-10 mg/kg (X)IP or Subcutaneous (SC)Common anesthetic cocktail for surgical procedures.
Carprofen5 mg/kgSCUsed for post-operative analgesia.
Buprenorphine0.05-0.1 mg/kgSCUsed for pre- and post-operative analgesia.

Note: These are general guidelines and specific doses should be determined in consultation with veterinary staff and relevant institutional animal care and use committees.

Experimental Protocols

Protocol 1: Single-Dose Intraperitoneal (IP) Administration of Trazodone in Mice for Pharmacokinetic Studies

Objective: To determine the plasma and brain concentrations of trazodone and its metabolite m-CPP following a single IP injection.

Materials:

  • Trazodone hydrochloride

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Male adult mice (e.g., C57BL/6 strain)

  • Syringes and needles (e.g., 27-gauge)

  • Blood collection tubes (e.g., with anticoagulant)

  • Tissue homogenization equipment

  • Analytical instrumentation for drug concentration measurement (e.g., HPLC-MS/MS)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve trazodone hydrochloride in sterile saline to the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse, assuming a 0.2 mL injection volume).

    • Ensure the solution is fully dissolved and sterile-filtered if necessary.

  • Animal Handling and Dosing:

    • Acclimate mice to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse accurately on the day of the experiment to calculate the precise injection volume.

    • Administer the trazodone solution via intraperitoneal (IP) injection. Proper restraint is crucial to ensure accurate delivery and minimize stress to the animal.

  • Sample Collection:

    • At predetermined time points post-injection (e.g., 15, 30, 60, 120, 240 minutes), collect blood samples via an appropriate method (e.g., retro-orbital sinus, tail vein, or terminal cardiac puncture under anesthesia).

    • Immediately following blood collection, euthanize the mouse and dissect the brain.

    • Process the blood to separate plasma.

    • Rinse the brain tissue to remove excess blood and store it appropriately (e.g., at -80°C) until analysis.

  • Sample Analysis:

    • Homogenize the brain tissue.

    • Extract trazodone and m-CPP from plasma and brain homogenates using a suitable extraction method.

    • Quantify the concentrations of trazodone and m-CPP using a validated analytical method.

Protocol 2: Chronic Administration of Trazodone in Mice via Oral Gavage

Objective: To assess the behavioral effects of chronic trazodone administration.

Materials:

  • Trazodone hydrochloride

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Male adult mice

  • Oral gavage needles

  • Behavioral testing apparatus (e.g., forced swim test, tail suspension test)

Procedure:

  • Preparation of Dosing Suspension:

    • Suspend trazodone hydrochloride in the chosen vehicle to the desired concentration.

  • Animal Handling and Dosing:

    • Acclimate mice and handle them daily for several days prior to the start of the experiment to reduce stress associated with the gavage procedure.

    • Administer the trazodone suspension or vehicle control orally via gavage once daily for the duration of the study (e.g., 14-21 days).

  • Behavioral Assessment:

    • Conduct behavioral tests at baseline (before treatment initiation) and at specified time points during and after the chronic dosing period.

    • Ensure that the timing of the behavioral tests relative to the last dose is consistent across all animals.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical methods to compare the effects of trazodone treatment to the vehicle control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action Signaling Pathway

The primary mechanism of action of trazodone involves the modulation of serotonergic neurotransmission. It acts as an antagonist at 5-HT2A and 5-HT2C receptors and as an inhibitor of the serotonin transporter (SERT).[2][4][5]

Trazodone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Release SERT SERT Serotonin->SERT Reuptake HT2A 5-HT2A Receptor Serotonin->HT2A HT2C 5-HT2C Receptor Serotonin->HT2C Downstream Downstream Signaling HT2A->Downstream HT2C->Downstream Trazodone Trazodone Trazodone->SERT Inhibits Trazodone->HT2A Antagonizes Trazodone->HT2C Antagonizes

Caption: Trazodone's mechanism of action in the synapse.

Experimental Workflow for Preclinical Mouse Study

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of trazodone in a mouse model of depression.

Experimental_Workflow start Start: Acclimation of Mice stress Chronic Stress Induction (e.g., Social Defeat) start->stress baseline Baseline Behavioral Testing stress->baseline randomization Randomization into Treatment Groups baseline->randomization treatment Chronic Trazodone or Vehicle Administration randomization->treatment behavioral Post-Treatment Behavioral Testing treatment->behavioral biochemical Biochemical Analysis (e.g., Plasma/Brain Drug Levels, Neurotransmitter Levels) behavioral->biochemical end End: Data Analysis and Interpretation biochemical->end

Caption: A typical experimental workflow for a preclinical mouse study.

References

Application Notes & Protocols for the Analytical Detection of Trazodone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tazofelone" did not yield specific analytical methods. However, extensive information is available for the similarly named drug "Trazodone," a well-documented antidepressant. This document provides detailed analytical methods for the detection of Trazodone, assuming a possible typographical error in the original query.

These application notes provide a comprehensive overview of validated methods for the quantitative analysis of Trazodone in biological matrices, catering to researchers, scientists, and professionals in drug development. The protocols detailed below are based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) techniques.

I. Introduction

Trazodone is an antidepressant medication that functions as a serotonin antagonist and reuptake inhibitor (SARI).[1] It is primarily used to treat major depressive disorder, anxiety disorders, and insomnia.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The following sections detail validated methods for the detection and quantification of Trazodone in biological samples, particularly human plasma.

II. Analytical Methods Overview

Several analytical techniques have been developed for the determination of Trazodone in various samples. The most prominent and reliable methods include High-Performance Liquid Chromatography (HPLC) with different detectors and Liquid Chromatography coupled with Mass Spectrometry (LC-MS). These methods offer high sensitivity, specificity, and accuracy for quantifying Trazodone and its metabolites in complex biological matrices.[2][3]

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Trazodone.[4] When coupled with UV or fluorescence detection, HPLC provides a robust and cost-effective analytical solution.[5][6]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the determination of Trazodone in biological fluids.[7][8] It combines the separation power of liquid chromatography with the precise detection and identification capabilities of mass spectrometry, allowing for low detection limits and high throughput.[9]

III. Quantitative Data Summary

The following tables summarize the key quantitative parameters from validated analytical methods for Trazodone detection.

Table 1: HPLC Method Parameters for Trazodone Analysis

ParameterMethod 1Method 2
Chromatographic Column C8 reversed-phaseCAPCELL PAK SCX (250mm×4.6mm, 5.0μm)
Mobile Phase Aqueous phosphate buffer (70%, pH 3.5) and acetonitrile (30%)Acetonitrile/80mmol/L ammonium phosphate (pH 6.0) (60:40, v/v)
Flow Rate Not Specified1.2 mL/min
Detection UV at 255 nmFluorescence (Excitation: 320nm, Emission: 440nm)
Internal Standard LoxapinePrazosin
Linearity Range Not Specified5.0-2486 ng/mL
Lower Limit of Quantification (LLOQ) Not Specified5.0 ng/mL
Extraction Recovery >90%72.6-88.3%
Precision (RSD) <5.6%2.9-3.7%
Accuracy (Recovery) >91%96.7-104.2%

Data compiled from references:[4][6]

Table 2: LC-MS/MS Method Parameters for Trazodone Analysis

ParameterMethod 1Method 2
Chromatographic Column Inertsil C8 (50×4.6 mm, 3 µm)Not Specified
Mobile Phase 2 mM Ammonium Acetate (pH 4.00): Organic mixture (10:90)MeOH and 0.1% formic acid in water
Flow Rate 0.9 ml/minNot Specified
Detection Tandem Mass Spectrometry (Positive Ion, MRM)Tandem Mass Spectrometry (MRM)
Internal Standard QuetiapineNot Specified
Linearity Range Not Specified1-3000 ng/mL
Lower Limit of Quantification (LLOQ) 10.001 ng/ml1 ng/mL
Extraction Recovery 36.1-40.8%95.4-104.5%
Precision (%CV) <11%<5%
Accuracy 89.6-105.8% (Inter-day), 91.5-104.3% (Intra-day)96.5-103.4%

Data compiled from references:[7][8]

IV. Experimental Protocols

This protocol is based on the method described by Zhang et al.[6]

1. Sample Preparation (Liquid-Liquid Extraction): a. To 300 µL of human plasma in a centrifuge tube, add the internal standard (Prazosin). b. Alkalinize the sample with ammonia. c. Add 3 mL of methyl tert-butyl ether as the extraction solvent. d. Vortex the mixture for 3 minutes. e. Centrifuge at 4000 rpm for 10 minutes. f. Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. g. Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC-Fluorescence Conditions: a. Column: CAPCELL PAK SCX column (250mm×4.6mm, 5.0μm). b. Mobile Phase: A mixture of acetonitrile and 80mmol/L ammonium phosphate (pH adjusted to 6.0) in a 60:40 (v/v) ratio. c. Flow Rate: 1.2 mL/min. d. Injection Volume: 20 µL. e. Fluorescence Detector Wavelengths: Excitation at 320 nm and emission at 440 nm.

3. Quantification: a. Construct a calibration curve by plotting the peak area ratio of Trazodone to the internal standard against the concentration of Trazodone standards. b. Determine the concentration of Trazodone in the plasma samples from the calibration curve.

This protocol is based on the method described by P. Prakash et al. and another similar study.[2][7]

1. Sample Preparation (Liquid-Liquid Extraction): a. To a 500 µL aliquot of human plasma, add the internal standard (Quetiapine). b. Perform liquid-liquid extraction using n-hexane. c. Vortex the mixture and centrifuge to separate the layers. d. Evaporate the organic layer to dryness. e. Reconstitute the residue in the mobile phase.

2. LC-MS/MS Conditions: a. Column: Inertsil C8 (50×4.6 mm, 3 µm). b. Mobile Phase: An isocratic mobile phase of 2 mM Ammonium Acetate (pH 4.00) and an organic mixture (acetonitrile:methanol, 80:20) in a 10:90 ratio. c. Flow Rate: 0.9 ml/min. d. Injection Volume: 5 µl. e. Mass Spectrometer: A tandem mass spectrometer operating in positive ion and multiple reaction monitoring (MRM) mode. f. MRM Transitions: Monitor the specific precursor to product ion transitions for Trazodone and the internal standard. For Trazodone, a common transition is m/z 372.2 -> 176.2.[10]

3. Quantification: a. Create a calibration curve by analyzing a series of plasma samples spiked with known concentrations of Trazodone and a fixed concentration of the internal standard. b. Quantify Trazodone in the test samples by comparing the peak area ratios to the calibration curve.

V. Visualizations

Trazodone's primary mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin 5-HT2A receptors.[1]

Trazodone_Signaling_Pathway Trazodone Trazodone SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibits HT2A 5-HT2A Receptor Trazodone->HT2A Antagonizes SynapticCleft Synaptic Cleft PostsynapticNeuron Postsynaptic Neuron Serotonin Serotonin Serotonin->SERT Reuptake Serotonin->HT2A Binds TherapeuticEffects Therapeutic Effects (Antidepressant, Anxiolytic) PostsynapticNeuron->TherapeuticEffects

Trazodone's Mechanism of Action

The following diagram illustrates the general workflow for the analysis of Trazodone in biological samples using HPLC.

HPLC_Workflow Start Start: Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Liquid-Liquid Extraction) Start->SamplePrep HPLC HPLC Separation SamplePrep->HPLC Detection Fluorescence/UV Detection HPLC->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis End End: Trazodone Concentration DataAnalysis->End

HPLC Experimental Workflow

This diagram outlines the steps involved in the LC-MS/MS analysis of Trazodone.

LCMSMS_Workflow Start Start: Biological Sample (e.g., Plasma) SamplePrep Sample Preparation (Protein Precipitation or LLE) Start->SamplePrep LC Liquid Chromatography (Separation) SamplePrep->LC MSMS Tandem Mass Spectrometry (Detection & Identification) LC->MSMS DataAnalysis Data Analysis (Quantification) MSMS->DataAnalysis End End: Trazodone Concentration DataAnalysis->End

LC-MS/MS Experimental Workflow

References

Application of Tazofelone in Antioxidant Assays: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for "Tazofelone" and its application in antioxidant assays did not yield any specific scientific data, experimental protocols, or published research. The term "this compound" does not appear to be a recognized name for a compound in the context of antioxidant research based on the available scientific literature.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for a compound named this compound.

For the benefit of researchers, scientists, and drug development professionals interested in the evaluation of novel antioxidant compounds, a general framework for creating such a document is outlined below. This framework is based on standard practices in the field and can be adapted for any new chemical entity with suspected antioxidant properties.

General Framework for Application Notes and Protocols of a Novel Antioxidant Compound

Should a novel compound, for instance, a flavonoid or a phenolic derivative with potential antioxidant activity be identified, the following structure and content would be appropriate for its characterization and application in antioxidant assays.

Introduction
  • Background: Briefly introduce the concept of oxidative stress and the role of antioxidants in mitigating its effects.

  • Compound Information: Provide the chemical structure, class (e.g., flavonoid, polyphenol), and any known or hypothesized mechanism of action of the novel compound.

  • Therapeutic Potential: Discuss the potential applications of the compound in diseases associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, or cancer.

Mechanism of Action

A key mechanism for many antioxidant compounds is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3]

  • Nrf2-Keap1 Signaling Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3][4]

  • Activation by Oxidative Stress or Bioactive Compounds: In the presence of oxidative stress or an activator compound, Nrf2 is released from Keap1 and translocates to the nucleus.

  • Antioxidant Response Element (ARE): In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[3][4]

  • Gene Expression: This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide dismutase (SOD), and glutathione S-transferases (GSTs).[1][3][5]

Visualization of the Nrf2 Signaling Pathway:

Caption: The Nrf2 signaling pathway activation by an antioxidant compound.

In Vitro Antioxidant Assays

A variety of in vitro assays can be used to determine the antioxidant capacity of a new compound. These assays are typically based on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[6]

Common In Vitro Antioxidant Assays:

Assay NamePrincipleMeasurement WavelengthReference Compound
DPPH Radical Scavenging Assay Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical.[7]~517 nmTrolox, Ascorbic Acid
ABTS Radical Scavenging Assay Measures the scavenging of the ABTS radical cation.~734 nmTrolox, Ascorbic Acid
Ferric Reducing Antioxidant Power (FRAP) Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form.[8]~593 nmTrolox, Ascorbic Acid
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Measures the reduction of Cu(II)-neocuproine to Cu(I)-neocuproine.[6][9]~450 nmTrolox, Ascorbic Acid
Oxygen Radical Absorbance Capacity (ORAC) Measures the inhibition of peroxyl radical-induced oxidation.[10]Excitation: 485 nm, Emission: 520 nmTrolox
Total Phenolic Content (Folin-Ciocalteu) Measures the total phenolic content, which often correlates with antioxidant activity.[6]~765 nmGallic Acid
Experimental Protocols

Detailed, step-by-step protocols are essential for reproducibility.

Example Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure:

    • Add a specific volume of various concentrations of the test compound to a 96-well plate.

    • Add the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance at ~517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals).

Experimental Workflow Diagram:

DPPH_Workflow start Start reagent_prep Prepare Compound Dilutions and DPPH Solution start->reagent_prep plate_prep Add Compound and DPPH to 96-well Plate reagent_prep->plate_prep incubation Incubate in Dark (30 min, RT) plate_prep->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end End calculation->end

References

Application Notes and Protocols for High-Throughput Screening of Trazodone and Novel Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize compounds that, like Trazodone, modulate key targets in the central nervous system. Trazodone is a multifunctional drug, acting as a serotonin antagonist and reuptake inhibitor (SARI). Its therapeutic effects are attributed to its activity at multiple targets, including serotonin transporters, serotonin receptors, and its ability to modulate inflammatory signaling pathways.[1][2] The following protocols are designed for researchers, scientists, and drug development professionals to screen compound libraries for Trazodone-like multimodal activity.

Note on "Tazofelone": The initial query referenced "this compound." Based on extensive database searches, it is highly probable that this was a typographical error for Trazodone . All information herein pertains to Trazodone.

Application Note 1: High-Throughput Screening for Serotonin Transporter (SERT) Inhibitors

Objective: To identify compounds that inhibit the human serotonin transporter (hSERT), a key mechanism of action for many antidepressant drugs, including Trazodone.

Principle: This assay utilizes a fluorescent substrate of hSERT, such as ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium), which is taken up by cells expressing the transporter. Inhibition of hSERT by a test compound prevents the uptake of the fluorescent substrate, leading to a decrease in intracellular fluorescence.

Experimental Protocol

1. Cell Culture and Plating:

  • Use a stable cell line expressing hSERT (e.g., HEK293-hSERT).
  • Culture cells in appropriate media (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic).
  • Seed cells into 384-well, black, clear-bottom microplates at a density of 20,000-30,000 cells per well.
  • Incubate plates at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence.

2. Compound Preparation and Addition:

  • Prepare a stock solution of Trazodone (positive control) and test compounds in DMSO.
  • Perform serial dilutions to create a concentration-response curve (e.g., 10-point, 3-fold dilutions).
  • Using an automated liquid handler, transfer a small volume (e.g., 50-100 nL) of the compound solutions to the assay plate.
  • Include wells with DMSO only (negative control) and a known SERT inhibitor like Fluoxetine (reference control).

3. Assay Procedure:

  • Prepare an assay buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Prepare a working solution of the fluorescent substrate ASP+ in the assay buffer.
  • Aspirate the culture medium from the cell plates and wash once with assay buffer.
  • Add the ASP+ working solution to all wells.
  • Incubate the plates at 37°C for a predetermined time (e.g., 10-20 minutes) to allow for substrate uptake.

4. Data Acquisition and Analysis:

  • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for ASP+.
  • Calculate the percent inhibition for each compound concentration relative to the controls.
  • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value for each compound.
  • Assay quality can be monitored by calculating the Z'-factor for each plate.

Quantitative Data for Trazodone
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
TrazodoneSERTRadioligand BindingHuman15-750-[1]

Experimental Workflow Diagram

HTS_SERT_Workflow start Start cell_plating Seed hSERT-expressing cells in 384-well plates start->cell_plating incubation1 Incubate 24-48h (37°C, 5% CO2) cell_plating->incubation1 compound_addition Add Trazodone (control) and test compounds incubation1->compound_addition substrate_addition Add fluorescent SERT substrate (ASP+) compound_addition->substrate_addition incubation2 Incubate 10-20 min (37°C) substrate_addition->incubation2 read_plate Measure fluorescence (Plate Reader) incubation2->read_plate data_analysis Calculate % Inhibition and IC50 values read_plate->data_analysis end End data_analysis->end

Caption: HTS workflow for identifying SERT inhibitors.

Application Note 2: High-Throughput Screening for 5-HT2A Receptor Antagonists

Objective: To identify compounds that act as antagonists at the 5-HT2A receptor, a primary target of Trazodone.

Principle: This assay uses a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye. Activation of the Gq-coupled 5-HT2A receptor by an agonist (e.g., serotonin) leads to an increase in intracellular calcium, which is detected as an increase in fluorescence. Antagonists will block this effect.

Experimental Protocol

1. Cell Culture and Dye Loading:

  • Use a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
  • Seed cells into 384-well, black, clear-bottom microplates.
  • Incubate for 24 hours.
  • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer for 1 hour at 37°C.

2. Compound and Agonist Preparation:

  • Prepare stock solutions of Trazodone (positive control), test compounds, and a known 5-HT2A antagonist (e.g., Ketanserin) in DMSO.
  • Prepare a stock solution of the agonist, serotonin, in an appropriate buffer.
  • Perform serial dilutions of the antagonist compounds.

3. Assay Procedure:

  • Wash the dye-loaded cells with assay buffer to remove excess dye.
  • Add the diluted antagonist compounds (including Trazodone) to the cell plates and incubate for 15-30 minutes at room temperature.
  • Using a fluorescence imaging plate reader (e.g., FLIPR), measure baseline fluorescence.
  • Add the serotonin solution at a concentration that elicits a submaximal response (e.g., EC80).
  • Immediately measure the change in fluorescence over time.

4. Data Acquisition and Analysis:

  • The fluorescence signal will increase upon agonist addition.
  • Calculate the percent inhibition of the agonist response by the test compounds.
  • Determine the IC50 values by fitting the data to a suitable pharmacological model.

Quantitative Data for Trazodone
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
Trazodone5-HT2ARadioligand BindingHuman1.4 - 35-[1][3]

Signaling Pathway Diagram

Gq_Signaling_Pathway Trazodone Trazodone (Antagonist) Receptor 5-HT2A Receptor Trazodone->Receptor Serotonin Serotonin (Agonist) Serotonin->Receptor Gq Gq/11 Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response

Caption: 5-HT2A receptor Gq signaling pathway.

Application Note 3: High-Content Screening for NF-κB Translocation in Astrocytes

Objective: To identify compounds that inhibit the inflammatory response in astrocytes by preventing the nuclear translocation of NF-κB, a key anti-inflammatory effect of Trazodone.[4][5]

Principle: This high-content imaging assay quantifies the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus in astrocytes upon stimulation with an inflammatory agent like TNF-α. Test compounds are evaluated for their ability to prevent this translocation.

Experimental Protocol

1. Cell Culture and Plating:

  • Culture human astrocytes in appropriate media.
  • Seed astrocytes into 384-well imaging plates (e.g., black-walled, optically clear bottom).
  • Incubate for 24-48 hours to form a confluent monolayer.

2. Compound Treatment and Stimulation:

  • Treat cells with a concentration range of test compounds, including Trazodone as a positive control, for 1-2 hours.
  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30-60 minutes to induce NF-κB translocation. Include unstimulated (negative control) wells.

3. Immunofluorescence Staining:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with 0.1% Triton X-100.
  • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
  • Incubate with a primary antibody against the NF-κB p65 subunit.
  • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
  • Stain the nuclei with a nuclear counterstain (e.g., DAPI).

4. Image Acquisition and Analysis:

  • Acquire images using a high-content imaging system.
  • Use image analysis software to:
  • Identify individual nuclei (DAPI channel).
  • Define the cytoplasmic region around each nucleus.
  • Measure the fluorescence intensity of the NF-κB p65 stain in both the nuclear and cytoplasmic compartments.
  • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity as a measure of translocation.
  • Determine the IC50 of compounds that inhibit translocation.

Quantitative Data for Trazodone
CompoundEffectCell TypeStimulusConcentrationReference
TrazodoneInhibition of NF-κB activationAstrocytesLPS + TNF-α1 µM[5]
TrazodoneInhibition of NF-κB expressionMicrogliaLPS + TNF-α10 µM[6][7]

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB releases IkB_NFkB IκBα-p65/p50 (Inactive) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Trazodone Trazodone Trazodone->IKK inhibits DNA κB DNA sites NFkB_nuc->DNA binds Transcription Gene Transcription (e.g., IL-6) DNA->Transcription

Caption: Trazodone's inhibition of NF-κB signaling.

Summary of Trazodone's Pharmacological Profile

The following table summarizes the known binding affinities (Ki) of Trazodone at various receptors and transporters, providing a quantitative basis for designing and interpreting HTS assays.

TargetActionSpeciesKi (nM)Reference
5-HT2A Receptor AntagonistHuman1.4 - 35[1][3]
5-HT1A Receptor Partial AgonistHuman36 - 118[1][3]
5-HT2C Receptor AntagonistHuman37 - 224[1][3]
Serotonin Transporter (SERT) InhibitorHuman15 - 750[1]
α1A-Adrenergic Receptor AntagonistHuman10 - 153[1]
α2C-Adrenergic Receptor AntagonistHuman155[1]
Histamine H1 Receptor AntagonistHuman220 - 724[1]

These protocols and data provide a framework for the high-throughput screening and characterization of compounds with a pharmacological profile similar to Trazodone. By employing these assays, researchers can efficiently identify novel modulators of key neurological and inflammatory pathways.

References

Troubleshooting & Optimization

Tazofelone stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of Trazodone.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Trazodone hydrochloride solid powder?

A1: Trazodone hydrochloride solid powder should be stored in a closed container at room temperature, protected from heat, moisture, and direct light.[1] It is described as a non-hygroscopic, white to off-white crystalline powder that is highly stable.[2]

Q2: What are the storage recommendations for Trazodone oral tablets?

A2: Trazodone oral tablets should be stored at room temperature, away from heat, moisture, and direct light, and should be kept from freezing.[1] It is also recommended to protect the tablets from light.[3]

Q3: How should Trazodone solutions be stored?

Q4: Is Trazodone susceptible to degradation?

A4: Yes, Trazodone is susceptible to degradation under certain conditions. Forced degradation studies have shown that it degrades in the presence of acid, alkali, oxidizing agents, and light.[4][5][6][7][8]

Q5: What are the known degradation pathways for Trazodone?

A5: Trazodone can undergo degradation through several pathways, including hydrolysis and oxidation.[4][5][7][8] Acid hydrolysis leads to the formation of specific degradation products.[5][7][8] Oxidative degradation, for instance with hydrogen peroxide, also results in the formation of N-oxide and other related substances.[4][5][7][8] Photolytic degradation can occur upon exposure to UV and visible light, leading to the formation of various degradants, including dimers.[5][7]

Troubleshooting Guide

Issue: Unexpected peaks observed during HPLC analysis of a Trazodone sample.

  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Verify the storage conditions of your Trazodone sample. Has it been exposed to light, elevated temperatures, or non-neutral pH for an extended period?

      • Review the preparation of your analytical sample. Was the diluent appropriate and was the sample analyzed promptly after preparation?

      • Compare the retention times of the unexpected peaks with those of known Trazodone degradants if available. Forced degradation studies show that alkaline and oxidative degradation products have different retention times than the parent drug.[4]

      • If degradation is suspected, acquire a new, properly stored standard of Trazodone to confirm the identity of the main peak.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Check the purity of the solvents and reagents used in your mobile phase and sample preparation.

      • Run a blank injection (mobile phase or diluent only) to check for systemic contamination.

      • Ensure that all glassware and equipment are thoroughly cleaned.

Issue: Inconsistent results in stability studies.

  • Possible Cause 1: Variability in Environmental Conditions.

    • Troubleshooting Steps:

      • Ensure that stability chambers are properly calibrated and maintain consistent temperature and humidity.

      • For photostability studies, verify that the light exposure (UV and visible) conforms to ICH guidelines.[5]

      • Control the pH of solutions meticulously, as Trazodone stability is pH-dependent.

  • Possible Cause 2: Issues with Analytical Method.

    • Troubleshooting Steps:

      • Validate your analytical method for stability-indicating properties. The method must be able to resolve the Trazodone peak from all potential degradation products.[4][9]

      • Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.

Data on Trazodone Stability

The following tables summarize the findings from forced degradation studies on Trazodone.

Table 1: Summary of Trazodone Degradation under Various Stress Conditions

Stress ConditionReagents and DurationObservationDegradation Products FormedReference
Acid Hydrolysis 3N HCl, refluxed at 70°C for 24 hoursMinor degradation (2.8%)Two degradation products (DP-4 and DP-6)[5]
Base Hydrolysis 3N NaOH, refluxed at 70°C for 24 hoursStableNo degradation observed[5]
Oxidative Degradation 30% (w/v) H₂O₂ at room temperature for 24 hoursDegradation (5.73%)Three degradation products (DP-1, DP-2, and DP-3)[5]
Neutral Hydrolysis Water, refluxed at 70°C for 48 hoursStableNo degradation observed[5]
Photolytic Degradation (Solution) UV light (≥ 200 W h m⁻²) and visible light (≥ 1.2 million lux h)Extensive degradation in UV light (42.5%), minor in visible light (1.5%)Five degradation products in UV light (DP-5, DP-7 to DP-10), one in visible light (DP-10)[5]
Photolytic Degradation (Solid) UV and visible light as per ICH guidelinesStableNo degradation observed[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of Trazodone Hydrochloride

This protocol outlines a general procedure for conducting forced degradation studies on Trazodone hydrochloride based on published methods.[5][6]

  • Preparation of Stock Solution: Prepare a stock solution of Trazodone hydrochloride in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 3N HCl.

    • Reflux the mixture at 70°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 3N NaOH.

    • Dilute to a final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 3N NaOH.

    • Reflux the mixture at 70°C for 24 hours.

    • Cool the solution to room temperature and neutralize with an appropriate volume of 3N HCl.

    • Dilute to a final concentration with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% (w/v) hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of Trazodone hydrochloride and the solid powder to UV light (not less than 200 W h m⁻²) and visible light (not less than 1.2 million lux h) in a photostability chamber.

    • Prepare a solution from the exposed solid powder and dilute the exposed solution to a final concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Visualizations

Trazodone_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Trazodone Trazodone Acid_DPs Acid Degradation Products (e.g., DP-4, DP-6) Trazodone->Acid_DPs  Acidic Conditions (e.g., 3N HCl, 70°C) Oxidative_DPs Oxidative Degradation Products (e.g., N-oxides, DP-1, DP-2, DP-3) Trazodone->Oxidative_DPs  Oxidizing Agents (e.g., 30% H₂O₂) Photolytic_DPs Photolytic Degradation Products (e.g., Dimers, DP-5, DP-7 to DP-10) Trazodone->Photolytic_DPs  UV/Visible Light

Caption: Major degradation pathways of Trazodone under stress conditions.

Stability_Indicating_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation stock Prepare Trazodone Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) stock->stress dilute Neutralize and/or Dilute Stressed Samples stress->dilute hplc Inject Sample into HPLC System dilute->hplc separation Separation on C18 Column hplc->separation detection UV or Fluorescence Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram evaluate Evaluate Peak Purity and Resolution of Degradants chromatogram->evaluate quantify Quantify Trazodone and Degradation Products evaluate->quantify

Caption: Workflow for a stability-indicating HPLC method for Trazodone.

References

Tazofelone Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Tazofelone" did not yield any specific information, suggesting that the name may be a misspelling or refer to a compound not yet widely documented in scientific literature. Based on phonetic similarity, this technical support center has been developed for Trazodone , a well-researched antidepressant medication. The following information is provided as a comprehensive example of a technical support resource for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common problems encountered during in vitro and in vivo experiments with Trazodone.

Question: I am observing high variability in my in vitro assay results. What could be the cause?

Answer: High variability in in vitro assays with Trazodone can stem from several factors:

  • Solubility and Stability: Trazodone hydrochloride has limited and pH-dependent aqueous solubility.[1] It is more soluble in methanol and alcohol but has low solubility in water and chloroform.[2] Ensure the compound is fully dissolved in your stock solution and does not precipitate upon dilution into aqueous assay buffers. The stability of Trazodone can also be affected by the acidity of the medium; degradation can occur in highly acidic conditions.[3]

    • Troubleshooting Tip: Prepare fresh dilutions for each experiment. Use a co-solvent system if necessary, but ensure the final solvent concentration is consistent across all wells and does not affect cell viability or enzyme activity. Consider using a buffer system in the pH range of 5.0-6.0 for enhanced stability.[3]

  • Off-Target Effects: Trazodone has a complex pharmacological profile, acting as an antagonist at 5-HT2A, 5-HT2C, α1-adrenergic, and H1 histamine receptors, as well as a serotonin reuptake inhibitor.[4] Depending on your experimental system (e.g., cell line, tissue homogenate), these off-target activities can lead to unexpected and variable results.

    • Troubleshooting Tip: Use specific antagonists for the various receptors to dissect the observed effects and confirm they are mediated by the intended target.

  • Active Metabolite: Trazodone is metabolized by CYP3A4 to an active metabolite, m-chlorophenylpiperazine (mCPP).[5] If your in vitro system has metabolic activity (e.g., primary hepatocytes, liver microsomes), the presence of mCPP could contribute to the overall pharmacological effect, leading to variability if the metabolic rate is not consistent.

    • Troubleshooting Tip: Co-incubate with a CYP3A4 inhibitor to block the formation of mCPP and isolate the effects of the parent compound.

Question: My animal study shows unexpected sedative or hypotensive effects. How can I manage this?

Answer: Sedation and hypotension are known side effects of Trazodone, primarily due to its antagonism of H1 histamine and α1-adrenergic receptors, respectively.[4]

  • Sedation: In dog models, Trazodone administration has been shown to significantly increase sedation scores.[6] This can interfere with behavioral tests that require normal motor activity.

    • Troubleshooting Tip: Adjust the dosage. Lower doses may still achieve the desired central nervous system effects without causing excessive sedation. Also, consider the timing of your behavioral assessments in relation to the drug administration, as peak sedation occurs within a few hours.[7]

  • Hypotension: Orthostatic hypotension is a documented side effect.[4] This can be a concern in studies involving conscious, freely moving animals, potentially leading to dizziness or fainting.

    • Troubleshooting Tip: Monitor blood pressure in a subset of animals to characterize the hypotensive effect of the dose you are using. If it is a significant issue, a lower dose or a different route of administration may be necessary.

Question: I am having difficulty with the oral administration of Trazodone in my rodent model.

Answer: The absorption of orally administered Trazodone can be affected by the presence of food in the gastrointestinal tract.[7] Inconsistent food intake among animals can lead to variable plasma concentrations and, consequently, variable experimental outcomes.

  • Troubleshooting Tip: Standardize the fasting state of your animals before oral administration. Administering Trazodone at a consistent time relative to the feeding cycle can help ensure more uniform absorption.

Frequently Asked Questions (FAQs)

What is the mechanism of action of Trazodone? Trazodone is a serotonin antagonist and reuptake inhibitor (SARI). Its primary mechanism of action involves the antagonism of serotonin 5-HT2A and 5-HT2C receptors, as well as the inhibition of the serotonin transporter (SERT). It also has antagonistic effects on α1-adrenergic and H1 histamine receptors, which contribute to some of its side effects like orthostatic hypotension and sedation.[4]

What are the key physicochemical properties of Trazodone? Trazodone hydrochloride is a lipophilic drug with pH-dependent aqueous solubility.[1] Key properties are summarized in the table below.

PropertyValueReference
Log P3.13[1]
Aqueous Solubility (pH 11.5)0.176 mg/mL[1]
Aqueous Solubility (pH 10)0.081 mg/mL[1]
Apparent Solubility of HCl salt (pH 5.0)22 mg/mL[1]
Plasma Protein Binding89-95%[4]

How is Trazodone metabolized? Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, m-chlorophenylpiperazine (mCPP).[5]

Are there any known off-target effects I should be aware of in my experiments? Yes, Trazodone has significant off-target activity. Its antagonism of α1-adrenergic and H1 histamine receptors is responsible for side effects like hypotension and sedation.[4] It also has a lower affinity for 5-HT1A receptors.[8] These off-target effects should be considered when interpreting experimental data.

Experimental Protocols

In Vitro: Assessment of Mitochondrial Dysfunction

This protocol is adapted from a study evaluating the effects of Trazodone on mitochondrial function in HepG2 cells.[9][10]

  • Cell Culture: Seed HepG2 cells in 24-well cell culture microplates at a density of 7.5 x 10^4 cells/well in 250 µL of growth medium. Incubate at 37°C with 5% CO2 for 20-24 hours.[9]

  • Treatment: Remove the growth medium and replace it with 750 µL of unbuffered DMEM (Sigma-Aldrich D5030) supplemented with 2mM GlutaMax-1, 1mM sodium pyruvate, 25mM glucose, 31.58mM NaCl, and 15 mg/L Phenol Red, prewarmed to 37°C.[9] Treat cells with varying concentrations of Trazodone or vehicle control (e.g., 0.1% DMSO) for 24 hours.[9]

  • ATP Depletion Assay: Following treatment, measure cellular ATP levels using a commercially available luminescent cell viability assay kit according to the manufacturer's instructions. A decrease in ATP levels in cells grown in galactose-containing medium compared to glucose-containing medium can indicate mitochondrial toxicity.[9]

  • Mitochondrial Membrane Potential: Assess the mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRM. A decrease in the fluorescent signal indicates a collapse of the mitochondrial membrane potential.

In Vivo: Evaluation of Anxiolytic Effects in a Canine Model

This protocol is based on studies investigating the use of Trazodone to reduce stress in dogs.[6][11]

  • Animals: Use healthy adult dogs with no pre-existing medical conditions.[6] Acclimatize the animals to the experimental environment.

  • Drug Administration: Administer Trazodone orally at a dose of 5-10 mg/kg, two hours prior to the experimental procedure.[6][11] A placebo control group should be included.

  • Behavioral Assessment: Use a validated scale, such as the Clinic Dog Stress Scale (CDSS), to objectively evaluate the animal's behavior.[11] This scale assesses body posture, ear position, gaze, breathing pattern, lip position, motor activity, and vocalizations.

  • Data Analysis: Compare the stress scores between the Trazodone-treated and placebo groups using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Trazodone_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Trazodone Trazodone SERT SERT Trazodone->SERT Inhibits Reuptake HT2A 5-HT2A Receptor Trazodone->HT2A Antagonizes HT2C 5-HT2C Receptor Trazodone->HT2C Antagonizes Alpha1 α1-Adrenergic Receptor Trazodone->Alpha1 Antagonizes H1 H1 Receptor Trazodone->H1 Antagonizes Serotonin_vesicle Serotonin Vesicles Serotonin_vesicle->SERT Serotonin Release Neuronal_Response Modulated Neuronal Response (Antidepressant, Anxiolytic Effects) HT2A->Neuronal_Response HT2C->Neuronal_Response Alpha1->Neuronal_Response Side Effects (Hypotension) H1->Neuronal_Response Side Effects (Sedation)

Caption: Trazodone's multimodal mechanism of action.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Canine Model) A1 Cell Seeding (e.g., HepG2) A2 Trazodone Treatment (Dose-Response) A1->A2 A3 Mitochondrial Function Assay (e.g., ATP Depletion) A2->A3 A4 Data Analysis A3->A4 end End A4->end B1 Animal Acclimatization B2 Group Assignment (Trazodone vs. Placebo) B1->B2 B3 Oral Administration B2->B3 B4 Behavioral Assessment (CDSS Scoring) B3->B4 B5 Data Analysis B4->B5 B5->end start Start start->A1 start->B1

Caption: General experimental workflow for Trazodone.

References

Technical Support Center: Preventing Tazofelone Degradation In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tazofelone. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of this compound during in vitro experiments. Given this compound's structural features as a hindered phenolic compound, it is susceptible to degradation, which can impact experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation in my in vitro experiments?

A1: this compound, as a phenolic compound, is primarily susceptible to degradation induced by three main factors:

  • Oxidation: The phenolic hydroxyl group in this compound is prone to oxidation, which can be accelerated by factors such as exposure to atmospheric oxygen, the presence of metal ions, and high pH conditions.

  • Light Exposure (Photodegradation): Exposure to light, particularly in the UV spectrum, can provide the energy to initiate photochemical reactions, leading to the degradation of the compound.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including the degradation pathways of this compound.

Q2: I'm observing inconsistent results in my cell-based assays with this compound. Could this be due to degradation?

A2: Yes, inconsistent results are a common sign of compound instability. If this compound degrades in your cell culture medium, the effective concentration of the active compound will decrease over the course of the experiment, leading to variability in the observed biological effects. Degradation products themselves could also potentially interfere with the assay or have unintended biological activities.

Q3: How should I prepare and store my this compound stock solutions to minimize degradation?

A3: Proper preparation and storage of stock solutions are critical. We recommend the following:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO.

  • Concentration: Prepare a concentrated stock solution to minimize the volume added to your aqueous experimental medium.

  • Storage: Aliquot the stock solution into single-use volumes in amber-colored vials to protect from light and repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability.

Q4: Can components of my cell culture medium contribute to this compound degradation?

A4: Yes, certain components in cell culture media can promote the degradation of phenolic compounds. These include:

  • Metal Ions: Trace metal ions can catalyze oxidative reactions.

  • pH: The pH of the medium can influence the rate of hydrolysis and oxidation. Most standard cell culture media have a physiological pH around 7.4, which can be conducive to the oxidation of some phenolic compounds.

  • Riboflavin: Riboflavin, a common media component, is a photosensitizer and can contribute to photodegradation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in Aqueous Solutions

If you suspect that this compound is rapidly degrading after dilution into your aqueous assay buffer or cell culture medium, consider the following troubleshooting steps.

Potential Causes and Solutions

Potential Cause Troubleshooting Step Expected Outcome
Oxidation 1. De-gas Buffers: Before adding this compound, sparge your aqueous buffers with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.2. Add Antioxidants: Consider adding a low concentration of a compatible antioxidant, such as ascorbic acid, to your buffer system if it does not interfere with your assay.Increased stability of this compound in the aqueous solution over time.
High pH 1. pH Stability Profile: If possible, perform a preliminary experiment to assess this compound's stability at different pH values (e.g., pH 6.0, 7.4, 8.0).2. Adjust Buffer pH: If your assay allows, use a buffer with a slightly more acidic pH where this compound may be more stable.Identification of an optimal pH range for your experiment that minimizes degradation.
Metal Ion Contamination 1. Use High-Purity Water: Prepare all buffers with high-purity, metal-free water.2. Add a Chelator: If compatible with your experimental system, consider adding a low concentration of a chelating agent like EDTA to sequester metal ions.Reduced rate of this compound degradation in your experimental setup.

Illustrative Data: pH-Dependent Degradation of a Hindered Phenolic Compound

The following table provides hypothetical data illustrating the impact of pH on the stability of a compound structurally similar to this compound.

pHTemperature (°C)Incubation Time (hours)% Degradation
6.037245%
7.4372425%
8.0372450%

Note: This data is for illustrative purposes and may not represent the actual degradation profile of this compound.

Issue 2: Variability in Experiments Due to Light and Temperature Sensitivity

To address variability potentially caused by photodegradation and thermal degradation, implement the following stringent handling procedures.

Experimental Workflow for Handling Sensitive Compounds

workflow Workflow for Handling Light and Temperature-Sensitive Compounds cluster_prep Preparation cluster_experiment Experiment prep_stock Prepare Stock Solution in Amber Vial aliquot Aliquot into Single-Use Amber Tubes prep_stock->aliquot store Store at -80°C aliquot->store thaw Thaw Aliquot on Ice Immediately Before Use store->thaw Transport on Dry Ice dilute Dilute in Pre-chilled Medium Under Low Light thaw->dilute add_to_plate Add to Assay Plate dilute->add_to_plate incubate Incubate in a Light-Protected Environment add_to_plate->incubate analysis Data Analysis incubate->analysis Analyze Promptly

Caption: Experimental workflow for light and temperature-sensitive compounds.

Detailed Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol outlines the steps for preparing a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Amber-colored, screw-cap glass vials

  • Amber-colored, single-use microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing: In a fume hood or biological safety cabinet, carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C.

  • Working Solution Preparation: When ready to use, thaw a single aliquot on ice. Dilute the stock solution to the final working concentration in your pre-chilled assay buffer or cell culture medium immediately before adding it to your experiment. Perform this step under low-light conditions.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to quantify this compound and monitor for the appearance of degradation products. This method is based on common practices for analyzing phenolic antioxidants.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 20% to 80% B

    • 20-25 min: 80% to 20% B

    • 25-30 min: Hold at 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (to be determined empirically, but likely in the 270-290 nm range for phenolic compounds).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: At specified time points during your in vitro experiment, collect an aliquot of your experimental medium containing this compound.

  • Quenching (Optional): If degradation is rapid, it may be necessary to "quench" the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt further degradation. Centrifuge to clarify the supernatant.

  • Injection: Inject the clarified sample onto the HPLC system.

  • Analysis: Monitor the chromatogram for the this compound peak and the appearance of new peaks, which may correspond to degradation products. The peak area of this compound can be used to quantify its concentration over time.

Potential Degradation Pathway of this compound

degradation_pathway Potential Oxidative Degradation Pathway of this compound This compound This compound (Hindered Phenol) Phenoxy_Radical Phenoxy Radical Intermediate This compound->Phenoxy_Radical Oxidation (e.g., O2, metal ions) Quinone_Methide Quinone Methide Phenoxy_Radical->Quinone_Methide Dimerization_Products Dimerization Products Phenoxy_Radical->Dimerization_Products Oxidation_Products Further Oxidation Products (e.g., aldehydes, carboxylic acids) Quinone_Methide->Oxidation_Products

Caption: A potential oxidative degradation pathway for this compound.

By implementing these troubleshooting guides and protocols, researchers can significantly improve the stability of this compound in their in vitro experiments, leading to more reliable and reproducible data. For further assistance, please contact our technical support team.

Trazodone Experimental Variability and Controls: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Trazodone . It is assumed that "Tazofelone" was a typographical error.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trazodone.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving Trazodone, focusing on potential sources of variability and the implementation of appropriate controls.

Issue/Observation Potential Cause(s) Recommended Action(s) & Controls
High variability in cell-based assay results between experiments. 1. Inconsistent Drug Preparation: Trazodone stability and solubility can be affected by solvent and storage. 2. Cell Culture Conditions: Passage number, cell density, and serum concentration can influence cellular response. 3. Metabolism of Trazodone: Cells expressing CYP enzymes (e.g., primary hepatocytes) can metabolize Trazodone into its active metabolite, m-CPP, altering the effective concentration.[1][2]1. Standardize Drug Handling: Prepare fresh stock solutions of Trazodone in a suitable solvent (e.g., DMSO) for each experiment. Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Perform a solubility test. 2. Control for Cell Culture Parameters: Use cells within a defined passage number range. Seed cells at a consistent density. Use the same batch and concentration of serum for all related experiments. 3. Assess Metabolism: If using metabolically active cells, consider co-treatment with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole) as a control to distinguish between the effects of Trazodone and its metabolites. Alternatively, test the effects of m-CPP directly.
Unexpected or off-target effects observed. 1. Multiple Receptor Interactions: Trazodone has a complex pharmacological profile, acting on various serotonin, adrenergic, and histamine receptors.[3][4][5] 2. Dose-Dependent Effects: The primary mechanism of action can shift with concentration. At low doses, it's primarily a 5-HT2A antagonist, while at higher doses, serotonin transporter (SERT) inhibition becomes more prominent.[6]1. Use Specific Antagonists/Agonists: To isolate the pathway of interest, co-incubate with selective antagonists for off-target receptors (e.g., an alpha-1 adrenergic antagonist like prazosin) as a control. 2. Perform Dose-Response Curves: Conduct experiments across a wide range of Trazodone concentrations to characterize the dose-dependent effects. This helps to identify the concentration window relevant to the desired mechanism.
Inconsistent in vivo results (e.g., pharmacokinetics, behavioral studies). 1. Food Effect on Absorption: Trazodone absorption can be variable and is affected by food intake, which can increase the amount absorbed and the time to reach maximum concentration.[1][7][8] 2. CYP-mediated Metabolism: Trazodone is extensively metabolized by CYP3A4 and to a lesser extent by CYP2D6.[2][3] Genetic polymorphisms or co-administered drugs that inhibit or induce these enzymes can alter Trazodone's pharmacokinetic profile.[2]1. Standardize Dosing Conditions: Administer Trazodone at the same time relative to the feeding schedule in all animals. For oral administration, it is often recommended to administer after food to reduce absorption variability.[7] 2. Control for Drug Interactions: Be aware of and control for any co-administered substances that are known CYP3A4 or CYP2D6 inhibitors or inducers. In rodent studies, ensure consistent diet, as some components can affect CYP activity.
Difficulty replicating anti-inflammatory effects. 1. Cell Type Specificity: The anti-inflammatory effects of Trazodone (e.g., inhibition of NF-κB) have been demonstrated in specific cell types like astrocytes and neuronal-like cells.[9][10] This effect may not be present in all cell lines. 2. Pre-treatment Time: Sufficient pre-incubation time with Trazodone may be required to observe modulation of inflammatory pathways. Studies have shown effects after 72-hour pre-treatments.[9]1. Select Appropriate Model: Use cell lines known to express the relevant signaling pathways (e.g., 5-HT receptors, NF-κB). 2. Optimize Treatment Duration: Run a time-course experiment to determine the optimal Trazodone pre-treatment duration for observing the desired anti-inflammatory effect in your specific experimental model. Include vehicle-only and inflammatory stimulus-only controls.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Trazodone?

A1: Trazodone has a multimodal mechanism of action that is dose-dependent.[6] It is broadly classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[11] Its primary actions include:

  • Antagonism of 5-HT2A and 5-HT2C serotonin receptors. [3][9]

  • Inhibition of the serotonin transporter (SERT). [1][3]

  • Antagonism of α1-adrenergic receptors. [3][4]

  • Partial agonism at 5-HT1A receptors. [4][5]

  • Antagonism of H1 histamine receptors. [3]

At lower doses, its sedative effects are primarily due to 5-HT2A, H1, and α1-adrenergic receptor antagonism.[3][11] At higher doses, the inhibition of SERT contributes to its antidepressant effects.[6]

Q2: What are the key signaling pathways modulated by Trazodone?

A2: Trazodone has been shown to modulate several key intracellular signaling pathways, particularly in neural cells:

  • Inhibition of NF-κB Pathway: In astrocytes and neuronal-like cells, Trazodone can counteract inflammation-induced activation of NF-κB, reducing the expression of pro-inflammatory mediators.[9][10][12]

  • Modulation of MAPK Pathways: Trazodone can inhibit the activation of pro-inflammatory MAP kinases like p38 and JNK, while in some contexts, it can activate ERK phosphorylation, which is associated with neuroprotective effects.[9][10]

  • Activation of the AKT Pathway: Trazodone treatment has been shown to activate the pro-survival AKT pathway in human astrocytes.[9][13]

Q3: What concentrations of Trazodone should be used for in vitro experiments?

A3: The appropriate concentration depends on the specific research question and cell type. A full dose-response curve is always recommended. Based on published studies:

  • For assessing effects on ovarian cancer cell viability, concentrations up to 20 μM showed no significant effect.[14][15][16]

  • In studies on human astrocytes, concentrations ranging from 1 nM to 10 μM were used to evaluate effects on signaling pathways like ERK.[9]

  • For investigating anti-inflammatory properties in microglial cells, treatments were performed with Trazodone before and after inflammatory stimulus.[12] It is crucial to consider Trazodone's receptor binding affinities (see Table 1) when selecting concentrations to target specific mechanisms.

Q4: What are the essential positive and negative controls for a Trazodone experiment?

A4:

  • Negative Controls:

    • Vehicle Control: The solvent used to dissolve Trazodone (e.g., DMSO) should be added to control cells at the same final concentration used for the Trazodone-treated groups.

    • Untreated Control: Cells or animals that receive no treatment to establish a baseline.

  • Positive Controls:

    • Pathway-Specific Agonist/Antagonist: To validate that the observed effect is mediated by a specific receptor, use a known selective agonist or antagonist for that receptor (e.g., a selective 5-HT2A agonist like TCB-2).[17]

    • Reference Compound: Depending on the assay, a well-characterized compound with a similar mechanism (e.g., another SARI or an SSRI like Fluoxetine) can be used for comparison.[9][13]

    • Inflammatory Stimulus: In anti-inflammatory studies, a positive control for inflammation (e.g., LPS and TNF-α) is necessary to ensure the model system is responsive.[9][10]

Data Presentation

Table 1: Trazodone Receptor and Transporter Binding Affinities (Ki, nM)
TargetKi (nM)ActionReference(s)
Serotonin Receptor 5-HT2A 16 - 35.6Antagonist[4][5][18]
Serotonin Receptor 5-HT2C 224Antagonist[4][5]
Serotonin Receptor 5-HT1A 78 - 118Partial Agonist[4][5][18]
Serotonin Transporter (SERT) 160 - 367Inhibitor[1][4]
Adrenergic Receptor α1A 153Antagonist[4][5]
Adrenergic Receptor α2C 155Antagonist[4][5]
Histamine Receptor H1 Moderate AffinityAntagonist[3][11]

Lower Ki values indicate higher binding affinity.

Table 2: Summary of Trazodone Pharmacokinetics (Human)
ParameterValueConditions / NotesReference(s)
Bioavailability 63 - 91%Oral administration.[1]
Time to Peak Plasma (Tmax) ~1 hour (fasting) ~2 hours (with food)Food can delay and increase absorption.[8]
Plasma Protein Binding 89 - 95%---[1][3]
Metabolism Extensively by hepatic CYP3A4 to active metabolite m-CPP. Minor role of CYP2D6.[1][2][3]
Elimination Half-life 5 - 9 hours (terminal phase)Biphasic elimination.[3][8]

Experimental Protocols & Methodologies

Key Experiment: Assessing Anti-Inflammatory Effects in Cell Culture

This protocol provides a general framework for investigating Trazodone's ability to modulate inflammatory responses in vitro, based on methodologies from published studies.[9][10][12]

  • Cell Culture:

    • Culture human astrocytes, microglia (e.g., HMC3 line), or neuronal-like cells in appropriate media.

    • Plate cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Trazodone Pre-treatment:

    • Prepare a stock solution of Trazodone in sterile DMSO. Further dilute in culture media to final desired concentrations (e.g., 1 nM to 10 µM).

    • Replace the media in the wells with media containing Trazodone or a vehicle control (media with the same final concentration of DMSO).

    • Incubate for a predetermined pre-treatment period (e.g., 24 to 72 hours). A time-course experiment is recommended to optimize this step.

  • Inflammatory Challenge:

    • After pre-treatment, add an inflammatory stimulus such as Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) to the wells (excluding the unstimulated controls).

    • Incubate for the desired challenge period (e.g., 24 hours).

  • Endpoint Analysis:

    • Cytokine Release: Collect the cell culture supernatant to measure the concentration of pro-inflammatory (e.g., IL-6, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex bead assays.[10]

    • Western Blot: Lyse the cells to extract proteins. Analyze the expression and phosphorylation status of key signaling proteins such as NF-κB (p65 subunit), p38, JNK, and ERK by Western blot.[9][10]

    • Quantitative PCR (qPCR): Extract RNA from the cells to analyze the mRNA expression of target genes like BDNF, CREB, and inflammatory cytokines.[10]

    • Cell Viability Assay: Perform an MTT or similar assay to assess whether Trazodone protects against inflammation-induced cell death.[10]

  • Controls:

    • Untreated cells (baseline).

    • Vehicle-only treated cells.

    • Inflammatory stimulus-only treated cells (positive control for inflammation).

    • Trazodone-only treated cells (to assess effects without inflammation).

Mandatory Visualizations

Trazodone_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus Trazodone Trazodone 5HT2A 5-HT2A Receptor Trazodone->5HT2A Antagonist 5HT1A 5-HT1A Receptor Trazodone->5HT1A Partial Agonist SERT SERT Trazodone->SERT Inhibitor p38_JNK p38 / JNK 5HT2A->p38_JNK Inhibits (via antagonism) AKT AKT 5HT1A->AKT Activates ERK ERK 5HT1A->ERK Activates Serotonin Serotonin Serotonin->SERT NFkB NF-κB p38_JNK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Neuroprotection Neuroprotection & BDNF Expression AKT->Neuroprotection CREB CREB ERK->CREB CREB->Neuroprotection

Caption: Trazodone's dual signaling effects in neuronal cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., Astrocytes) Trazodone_Prep 2. Prepare Trazodone & Vehicle Controls Pre_Treatment 3. Pre-treat cells (Trazodone vs. Vehicle) Trazodone_Prep->Pre_Treatment Dose-Response Inflammatory_Stim 4. Add Inflammatory Stimulus (e.g., LPS/TNF-α) Pre_Treatment->Inflammatory_Stim Time-Course Endpoint_Analysis 5. Endpoint Analysis Inflammatory_Stim->Endpoint_Analysis Cytokines Cytokine Profiling (ELISA) Endpoint_Analysis->Cytokines Western Signaling Proteins (Western Blot) Endpoint_Analysis->Western qPCR Gene Expression (qPCR) Endpoint_Analysis->qPCR

Caption: Workflow for an in vitro anti-inflammatory assay.

References

Troubleshooting unexpected results with Tazofelone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public information was found for a compound named "Tazofelone." The following information is a representative guide for a hypothetical novel kinase inhibitor targeting the PI3K/Akt/mTOR pathway in a cancer research setting. The data, protocols, and pathways are illustrative examples.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive inhibitor of the p110α subunit of phosphoinositide 3-kinase (PI3K). By blocking the catalytic activity of PI3Kα, this compound aims to prevent the phosphorylation of PIP2 to PIP3, thereby inhibiting the downstream Akt and mTOR signaling pathways, which are critical for cell growth, proliferation, and survival in many cancer types.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is expected to have the highest efficacy in cancer cell lines with activating mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN. These genetic alterations lead to a dependency on the PI3K signaling pathway for survival.

Q3: What are the known off-target effects of this compound?

A3: While designed for PI3Kα, this compound exhibits some cross-reactivity with other Class I PI3K isoforms and related kinases at higher concentrations. Significant inhibition of DNA-PK has been noted, which may contribute to synergistic effects with DNA-damaging agents but could also be a source of off-target toxicity. See the Off-Target Profile table below for more details.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the DMSO stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced artifacts.

Troubleshooting Unexpected Results

Q1: I am not observing the expected decrease in cell viability after treating my cells with this compound. What could be the reason?

A1: There are several potential reasons for a lack of efficacy:

  • Cell Line Insensitivity: Your cell line may not be dependent on the PI3Kα pathway. Verify the mutational status of PIK3CA and PTEN in your cells.

  • Drug Inactivity: Ensure the compound has been stored correctly and has not degraded. Test the compound in a known sensitive cell line (e.g., MCF7, which has a PIK3CA mutation) as a positive control.

  • Suboptimal Assay Conditions: The incubation time may be too short. For anti-proliferative effects, an incubation of 72 hours is often required. Also, ensure your cell seeding density is appropriate for the duration of the assay.

  • Compensatory Signaling: Cells may be activating alternative survival pathways to bypass the PI3K inhibition. Consider investigating feedback activation of MAPK or other parallel pathways.

Q2: My cell viability results with this compound are highly variable between experiments. How can I improve consistency?

A2: Variability can stem from several sources:

  • Inconsistent Cell Health: Ensure you are using cells from a consistent passage number and that they are healthy and in the logarithmic growth phase at the time of treatment.

  • DMSO Concentration: High or variable final DMSO concentrations can affect cell growth. Prepare a dilution series of this compound such that the final DMSO concentration is constant across all wells.

  • Assay Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outermost wells for treatment conditions or ensure proper humidification during incubation.

  • Pipetting Inaccuracy: Use calibrated pipettes and ensure thorough mixing when preparing drug dilutions.

Q3: I am observing significant cytotoxicity at concentrations where I expect to see only cytostatic (growth-inhibiting) effects. Why might this be happening?

A3: Unexpected cytotoxicity could be due to:

  • Off-Target Effects: At higher concentrations, this compound may be inhibiting other essential kinases, leading to cell death. Refer to the off-target profile and consider if your treatment concentration is within the selective range.

  • Cell Line Vulnerability: Some cell lines are exquisitely sensitive to the complete shutdown of the PI3K pathway and may undergo apoptosis rapidly.

  • Apoptosis vs. Necrosis: Determine the mode of cell death using assays like Annexin V/PI staining. This can provide insight into whether the death is a programmed response to target inhibition or a non-specific toxic effect.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA StatusPTEN StatusIC50 (nM)
MCF7BreastE545K (Activating)Wild-Type50
PC-3ProstateWild-TypeNull120
U87 MGGlioblastomaWild-TypeNull150
A549LungWild-TypeWild-Type> 10,000
HCT116ColorectalH1047R (Activating)Wild-Type85

Table 2: Kinase Selectivity Profile of this compound (1 µM screen)

Kinase Target% Inhibition
PI3Kα 98%
PI3Kβ65%
PI3Kδ72%
PI3Kγ45%
mTOR25%
DNA-PK85%
Akt1< 10%
MEK1< 5%

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Objective: To determine the effect of this compound on cell proliferation and viability.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

    • Prepare a 2x concentrated serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the appropriate wells.

    • Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals form.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Normalize the results to the vehicle control and plot a dose-response curve to calculate the IC50 value.

2. Western Blot for Target Engagement (Phospho-Akt)

  • Objective: To confirm that this compound is inhibiting the PI3K pathway in cells by measuring the phosphorylation of its downstream target, Akt.

  • Methodology:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against Phospho-Akt (Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for Total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Phosphorylates PI3K->PIP2 Phosphorylates This compound This compound This compound->PI3K Inhibits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Phosphorylates mTORC1 mTORC1 pAkt->mTORC1 Phosphorylates Proliferation Cell Growth & Survival mTORC1->Proliferation Phosphorylates

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_analysis Data Analysis & Interpretation start This compound Stock Solution (DMSO) dilution Prepare Serial Dilutions in Culture Medium start->dilution viability Cell Viability Assay (e.g., MTT, 72h) dilution->viability target Target Engagement (Western Blot for p-Akt, 2-4h) dilution->target ic50 Calculate IC50 viability->ic50 p_akt_reduction Confirm p-Akt Reduction target->p_akt_reduction conclusion Correlate IC50 with Genotype & Target Inhibition ic50->conclusion p_akt_reduction->conclusion

Caption: Experimental workflow for testing this compound in vitro.

Troubleshooting_Tree start Unexpected Result: No Cell Viability Effect q1 Is the positive control (sensitive cell line) working? start->q1 check_drug Issue with this compound stock (degradation, wrong concentration). Prepare fresh stock. q1->check_drug  No q2 Is the target cell line known to be PI3K-dependent (PIK3CA mut or PTEN null)? q1->q2  Yes a1_yes Yes a1_no No insensitive Cell line is likely insensitive. Select a different model. q2->insensitive  No q3 Does Western Blot show p-Akt inhibition at the tested concentrations? q2->q3  Yes a2_yes Yes a2_no No check_protocol Issue with cell permeability or assay. Troubleshoot Western Blot protocol or drug incubation time. q3->check_protocol  No pathway Target is inhibited but no phenotype. Investigate compensatory signaling pathways (e.g., MAPK). q3->pathway  Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree for lack of efficacy.

Technical Support Center: Enhancing the Efficacy of Trazodone in Experimental Settings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of Trazodone in experimental applications. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations of key biological pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Trazodone?

A1: Trazodone is a serotonin antagonist and reuptake inhibitor (SARI). Its mechanism of action is not fully understood but is thought to be related to its ability to enhance serotonergic activity in the central nervous system. It acts as an antagonist at serotonin 5-HT2A and 5-HT2C receptors, a partial agonist at the 5-HT1A receptor, and an inhibitor of the serotonin transporter (SERT). Additionally, it has antagonistic effects on histamine H1 and alpha-1-adrenergic receptors, which contribute to its sedative properties.

Q2: What are the key signaling pathways modulated by Trazodone in experimental models?

A2: In in vitro models, Trazodone has been shown to exert neuroprotective and anti-inflammatory effects by modulating several key signaling pathways. It can inhibit the activation of pro-inflammatory pathways involving nuclear factor kappa B (NF-κB), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK).[1] Conversely, it can activate pro-survival pathways such as the AKT signaling cascade. Furthermore, Trazodone has been observed to increase the expression of brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), which are crucial for neuronal survival and plasticity.[1][2]

Q3: Is Trazodone cytotoxic to cells in culture?

A3: Trazodone can exhibit cytotoxicity at high concentrations. For instance, in freshly isolated rat hepatocytes, Trazodone was reported to cause cell death with a lethal concentration 50 (LC50) of 300 µM within 2 hours.[3] Another study found that Trazodone was toxic to human peripheral blood lymphocytes in a comet assay at concentrations of 50 and 75 μg/mL.[4] It is crucial to determine the optimal, non-toxic concentration range for your specific cell type and experimental duration through a dose-response cytotoxicity assay (e.g., MTS or MTT assay).

Q4: What are some common issues encountered when preparing Trazodone stock solutions?

A4: A common issue is the precipitation of Trazodone, especially in aqueous solutions. Trazodone hydrochloride has better solubility in organic solvents like methanol and DMSO than in water. When preparing stock solutions, it is recommended to first dissolve the compound in a small amount of DMSO or methanol before further dilution in aqueous media. For cell culture experiments, ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

In Vitro Experimentation
Issue Potential Cause(s) Troubleshooting Steps
Low or no observable effect of Trazodone - Inadequate concentration- Short incubation time- Cell type not responsive- Drug degradation- Perform a dose-response experiment to determine the optimal concentration.- Increase the incubation time (e.g., 24, 48, or 72 hours).[2]- Verify from literature if the chosen cell line is a suitable model.- Prepare fresh Trazodone solutions for each experiment.
High cell death in Trazodone-treated wells - Trazodone concentration is too high- Solvent toxicity- Perform a cytotoxicity assay (e.g., MTS/MTT) to determine the non-toxic concentration range.[3]- Ensure the final concentration of the solvent (e.g., DMSO) is below cytotoxic levels (typically <0.1%).
Inconsistent results between experiments - Variability in cell passage number- Inconsistent Trazodone solution preparation- Variation in incubation times- Use cells within a consistent and low passage number range.- Prepare a large batch of concentrated stock solution to be used across multiple experiments.- Standardize all incubation and treatment times precisely.
In Vivo Experimentation
Issue Potential Cause(s) Troubleshooting Steps
Lack of behavioral or physiological effects - Inadequate dosage- Inappropriate route of administration- Rapid metabolism of the drug- Consult literature for appropriate dosage ranges for the specific animal model and desired effect.[5][6]- Consider alternative routes of administration (e.g., intraperitoneal vs. oral) that may offer better bioavailability.[7]- For sustained effects, consider using osmotic mini-pumps for continuous delivery.
Adverse effects observed in animals (e.g., excessive sedation, weight loss) - Dosage is too high- Stress from administration procedure- Reduce the dosage and perform a dose-escalation study to find the optimal therapeutic window.- Acclimatize animals to the handling and administration procedures before the start of the experiment.
High variability in animal responses - Genetic differences within the animal strain- Differences in age, weight, or sex- Inconsistent drug administration- Use a sufficient number of animals to account for biological variability.- Ensure animals are matched for age, weight, and sex across experimental groups.- Standardize the administration technique to ensure consistent dosing.

Quantitative Data Summary

Trazodone Solubility
Solvent Solubility Appearance Reference
Methanol25 mg/mLClear, colorless solution[8]
Water50 mg/mL (with heating)Hazy, colorless solution[8]
DMSOSoluble-[8]
0.1 N HCl7.4 mg/mL-[8]
45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin23.3 mg/mLSoluble[8]
In Vitro Effective Concentrations and Cytotoxicity of Trazodone
Assay Cell Type Concentration/Value Effect Reference
Cytotoxicity (LC50)Rat Hepatocytes300 µM (after 2h)Cell death[3]
Cytotoxicity (Comet Assay)Human Lymphocytes50 and 75 µg/mLToxic[4]
Anti-inflammatoryHuman Microglial Clone 3 (HMC3)10 µMDecreased NF-kB and cytokine release[9]
NeuroprotectionHuman Neuronal-like Cells1 nM - 10 µMNo effect on proliferation[10]
Anti-proliferative (in inflammatory conditions)Human Astrocytes1 nM - 10 µMCyto-protective effects[2]
Inhibition of NMDA/NO/cGMP pathwayRat CerebellumIC50 = 2.7 nMCounteracted by 5-HT2B/2C antagonist
In Vivo Dosages of Trazodone in Animal Models
Animal Model Dosage Route of Administration Observed Effect/Use Reference
Rat2.5 or 10 mg/kg (twice daily)Not specifiedIncreased non-REM sleep[6]
Rat20 mg/kgp.o. or i.p.Pharmacokinetics study[7]
Mouse10, 40, and 60 mg/kgOralDose-dependent increase in NREM sleep[5]
Mouse36 mg/kg (daily)IntraperitonealBehavioral recovery after stroke[11]

Experimental Protocols

In Vitro Neuroinflammation Assay in Microglial Cells

This protocol is adapted from studies investigating the anti-inflammatory effects of Trazodone on microglial cells.[9]

1. Cell Culture:

  • Culture Human Microglial Clone 3 (HMC3) cells in a suitable medium (e.g., EMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

2. Trazodone Stock Solution Preparation:

  • Prepare a 10 mM stock solution of Trazodone hydrochloride in sterile DMSO.

  • Further dilute the stock solution in a cell culture medium to achieve the desired final concentrations (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%.

3. Inflammatory Stimulus:

  • Prepare stock solutions of Lipopolysaccharide (LPS) and Tumor Necrosis Factor-alpha (TNF-α) in a sterile PBS.

  • A typical inflammatory stimulus involves treating cells with 100 ng/mL of LPS for 24 hours, followed by 100 ng/mL of TNF-α for an additional 24 hours.[9]

4. Experimental Procedure (Pre-treatment model):

  • Seed HMC3 cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis).

  • Once cells reach the desired confluency, treat them with Trazodone (e.g., 10 µM) or vehicle control for 24 hours.

  • After the pre-treatment period, remove the medium and add a fresh medium containing the inflammatory stimulus (LPS).

  • After 24 hours of LPS treatment, replace the medium with a fresh medium containing TNF-α for another 24 hours.

5. Endpoint Analysis:

  • Cell Viability: Assess cell viability using an MTS or MTT assay according to the manufacturer's protocol.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA kits.

  • Western Blot Analysis: Lyse the cells to extract proteins and perform western blot analysis to measure the expression and phosphorylation of key signaling proteins like NF-κB, p38, and JNK.

  • RT-qPCR: Extract total RNA from the cells and perform reverse transcription-quantitative PCR (RT-qPCR) to analyze the gene expression of inflammatory markers.

In Vivo Behavioral Assessment in a Mouse Model of Stroke

This protocol is based on a study investigating the neuroprotective effects of Trazodone in a mouse model of stroke.[11]

1. Animals and Housing:

  • Use adult male C57BL/6 mice.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow animals to acclimate to the housing conditions for at least one week before any experimental procedures.

2. Trazodone Administration:

  • Prepare a fresh solution of Trazodone hydrochloride in sterile saline every two days.

  • Administer Trazodone at a dose of 36 mg/kg body weight via intraperitoneal (i.p.) injection daily, starting 24 hours after the induction of stroke.[11]

3. Stroke Model (Middle Cerebral Artery Occlusion - MCAo):

  • Induce focal cerebral ischemia using the intraluminal filament model of MCAo. This is a surgical procedure that requires appropriate training and ethical approval.

4. Behavioral Tests:

  • Perform a battery of behavioral tests to assess sensorimotor function and anxiety-like behavior at different time points post-stroke (e.g., days 1, 3, 7, 14, 21, and 28).

  • Adhesive Tape Removal Test: To assess somatosensory deficits. Place a small piece of adhesive tape on the paw contralateral to the ischemic hemisphere and measure the time it takes for the mouse to notice and remove the tape.

  • Beam Walking Test: To evaluate motor coordination and balance. Have the mice traverse a narrow wooden beam and record the number of foot slips and the time taken to cross.

  • Hole-Board Test: To assess exploratory behavior and anxiety. Place the mouse in an enclosed board with multiple holes and record the number of head dips into the holes over a specific period.

5. Data Analysis:

  • Analyze the behavioral data using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the performance of the Trazodone-treated group with the vehicle-treated control group over time.

Visualizations

Trazodone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trazodone Trazodone SERT SERT Trazodone->SERT Inhibition HTR2A 5-HT2A Receptor Trazodone->HTR2A Antagonism HTR1A 5-HT1A Receptor Trazodone->HTR1A Partial Agonism p38_JNK p38/JNK Trazodone->p38_JNK Inhibition AKT AKT Trazodone->AKT Activation HTR2A->p38_JNK HTR1A->AKT NFkB NF-κB p38_JNK->NFkB Survival Cell Survival AKT->Survival CREB CREB AKT->CREB Inflammation Inflammation NFkB->Inflammation BDNF_exp BDNF Expression CREB->BDNF_exp

Caption: Trazodone's multifaceted signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Neuroinflammation Assay cluster_invivo In Vivo Stroke Model A1 Culture Microglial Cells A2 Prepare Trazodone Solution A1->A2 A3 Pre-treat with Trazodone (24h) A2->A3 A4 Induce Inflammation (LPS + TNF-α) A3->A4 A5 Endpoint Analysis (Viability, Cytokines, Western Blot) A4->A5 B1 Acclimatize Mice B2 Induce Stroke (MCAo) B1->B2 B3 Administer Trazodone (i.p.) B2->B3 B4 Perform Behavioral Tests B3->B4 B5 Data Analysis B4->B5

Caption: General experimental workflows.

References

Validation & Comparative

A Comparative Analysis of Thiazolidin-4-one Compounds: Mechanisms, Efficacy, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the initial topic: This guide was initially intended to focus on a compound named "Tazofelone." However, extensive searches for "this compound" did not yield any relevant scientific data, suggesting that the name may be inaccurate or refer to a compound not yet described in publicly available literature. Consequently, this guide has been broadened to provide a comparative analysis of various well-documented thiazolidin-4-one compounds, a versatile class of heterocyclic molecules with a wide range of pharmacological activities.

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets, leading to a diverse array of therapeutic effects.[1][2][3] This guide will compare different classes of thiazolidin-4-one derivatives, focusing on their anticancer, antidiabetic, and antimicrobial properties, supported by experimental data and detailed methodologies.

Anticancer Thiazolidin-4-ones: Targeting Cellular Proliferation

A significant number of thiazolidin-4-one derivatives have been synthesized and evaluated for their potential as anticancer agents.[1][2][4] These compounds often exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell growth.

Comparative Efficacy of Anticancer Thiazolidin-4-one Derivatives

The following table summarizes the in vitro cytotoxic activity of several thiazolidin-4-one derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth.

Compound Class/DerivativeTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Isatin-based thiazolidin-4-one (Compound 28b)MCF-7 (Breast)4.97Doxorubicin-
Isatin-based thiazolidin-4-one (Compound 28b)HepG2 (Liver)-Doxorubicin-
Isatin-based thiazolidin-4-one (Compound 28b)HT-29 (Colon)-Doxorubicin-
Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d)MCF-7 (Breast)0.47Doxorubicin0.58
Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d)A549 (Lung)0.59Doxorubicin0.72
Thiazolidin-4-one-1,3,4-oxadiazole (Compound 42d)HeLa (Cervical)0.53Doxorubicin0.89
5-nitrofuran-2-yl substituted (Compound 39)MDA-MB-231 (Breast)1.9--
5-nitrofuran-2-yl substituted (Compound 39)HepG2 (Liver)5.4--
5-nitrofuran-2-yl substituted (Compound 39)HT-29 (Colon)6.5--

Data compiled from multiple sources.[1][2]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the thiazolidin-4-one compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiazolidin-4-one compounds and the reference drug (e.g., doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Treatment of Cells cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (48-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance data_analysis IC50 Calculation absorbance->data_analysis

Signaling Pathway: Induction of Apoptosis

Many anticancer thiazolidin-4-one derivatives induce apoptosis, or programmed cell death, in cancer cells. One common pathway involves the activation of caspases, a family of proteases that execute the apoptotic process.

apoptosis_pathway Thiazolidinone Thiazolidin-4-one Derivative Mitochondrion Mitochondrion Thiazolidinone->Mitochondrion Induces stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-caspase-9 Caspase9->Apoptosome ActiveCaspase3 Active Caspase-3 Apoptosome->ActiveCaspase3 Activates Caspase3 Pro-caspase-3 Caspase3->ActiveCaspase3 Cleavage Apoptosis Apoptosis ActiveCaspase3->Apoptosis Executes

Antidiabetic Thiazolidinediones: Enhancing Insulin Sensitivity

A specific subclass of thiazolidin-4-ones, the thiazolidine-2,4-diones (TZDs), are well-established drugs for the treatment of type 2 diabetes.[1] These compounds, which include pioglitazone and rosiglitazone, act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ).

Comparative Activity of PPARγ Agonists
CompoundPPARγ EC50 (nM)Primary Therapeutic Use
Rosiglitazone43Type 2 Diabetes
Pioglitazone470Type 2 Diabetes

EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocol: PPARγ Transactivation Assay

The activity of TZDs as PPARγ agonists can be quantified using a cell-based reporter gene assay.

Principle: This assay utilizes cells that are engineered to express the PPARγ receptor and a reporter gene (e.g., luciferase) under the control of a PPARγ-responsive promoter. Activation of PPARγ by a ligand leads to the expression of the reporter gene, which can be measured.

Procedure:

  • Cell Culture: A suitable cell line (e.g., HEK293T) is co-transfected with expression vectors for PPARγ and a reporter plasmid containing a PPAR-responsive element linked to a luciferase gene.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds (e.g., rosiglitazone, pioglitazone) for 24 hours.

  • Cell Lysis: After treatment, the cells are lysed to release the cellular components, including the luciferase enzyme.

  • Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of PPARγ activation. The EC50 value is calculated by plotting the luminescence intensity against the compound concentration.

Signaling Pathway: PPARγ-Mediated Gene Regulation

Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.

ppar_pathway

Antimicrobial Thiazolidin-4-ones: Combating Bacterial Infections

The thiazolidin-4-one scaffold has also been explored for the development of novel antimicrobial agents.[3][4][5][6] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antibacterial Activity
Compound DerivativeTarget BacteriumMIC (µg/mL)Reference DrugMIC (µg/mL)
Derivative 1E. coli (Gram-negative)1Ciprofloxacin2
Derivative 1P. aeruginosa (Gram-negative)1Ciprofloxacin2
Derivative 1S. aureus (Gram-positive)-Ciprofloxacin-
Derivative 2S. aureus (Gram-positive)-Ciprofloxacin-
Derivative 2K. pneumoniae (Gram-negative)-Ciprofloxacin-

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. Data is illustrative based on reported findings.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of antimicrobial compounds is typically determined using the broth microdilution method.

Principle: This method involves exposing a standardized inoculum of bacteria to serial dilutions of the antimicrobial agent in a liquid nutrient medium. The lowest concentration that inhibits visible bacterial growth is the MIC.

Procedure:

  • Compound Dilution: The thiazolidin-4-one compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: A standardized suspension of the target bacteria is prepared and added to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

References

The Antioxidant Potential of Tazofelone: A Comparative Analysis Based on Structurally Related Thiazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential antioxidant effects of Tazofelone. To date, specific experimental data on the antioxidant activity of this compound is not available in the public domain. Therefore, this guide leverages data from studies on structurally analogous thiazolidinone derivatives to project the potential efficacy of this compound as an antioxidant. The primary reference for this analysis is a 2023 study by Ivanova et al., which details the synthesis and antioxidant evaluation of thiazolidinone derivatives featuring a 3,5-di-tert-butyl-4-hydroxybenzylidene moiety, a key structural component of this compound.

Introduction to this compound and Oxidative Stress

This compound, with the IUPAC name 5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a molecule belonging to the thiazolidinone class of compounds. Thiazolidinone derivatives are recognized for their diverse pharmacological activities, including antioxidant properties[1][2][3]. The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group, thereby neutralizing free radicals and mitigating oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, making the investigation of novel antioxidants like this compound a critical area of research[3].

Comparative Analysis of Antioxidant Activity

To estimate the antioxidant potential of this compound, we are presenting data from structurally similar compounds synthesized and tested by Ivanova et al. These compounds share the same hindered phenol group as this compound, which is the primary moiety responsible for antioxidant activity. The data is presented for two common antioxidant assays: the ABTS radical cation scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Data Presentation

Table 1: ABTS Radical Cation Scavenging Activity of Thiazolidinone Derivatives Structurally Related to this compound

CompoundIC50 (µM) ± SD
2-((3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazineylidene)thiazolidin-4-one (4c)1.8 ± 0.1
2-(2-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazineylidene)-4-oxothiazolidin-5-yl)acetic acid (5c)2.1 ± 0.1
4-methyl-2,6-di-tert-butylphenol (BHT) (Reference)3.5 ± 0.2
Trolox (Reference)1.5 ± 0.1

Data extracted from Ivanova et al., 2023.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Thiazolidinone Derivatives Structurally Related to this compound

CompoundIC50 (µM) ± SD
2-((3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazineylidene)thiazolidin-4-one (4c)2.5 ± 0.1
2-(2-(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazineylidene)-4-oxothiazolidin-5-yl)acetic acid (5c)2.9 ± 0.2
4-methyl-2,6-di-tert-butylphenol (BHT) (Reference)4.1 ± 0.2
Trolox (Reference)2.2 ± 0.1

Data extracted from Ivanova et al., 2023.

The lower IC50 value indicates a higher antioxidant activity. The data suggests that compounds structurally similar to this compound exhibit potent antioxidant activity, comparable to or even exceeding that of the well-known antioxidant BHT and the standard Trolox in the ABTS assay.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide, as described by Ivanova et al. (2023).

ABTS Radical Cation Scavenging Assay

The antioxidant activity was determined by measuring the scavenging of the ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS was mixed with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. The mixture was incubated in the dark at room temperature for 12-16 hours to allow for the generation of the ABTS•+ radical.

  • Assay Procedure: The ABTS•+ solution was diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. A 10 µL aliquot of the test compound solution (at various concentrations) was added to 190 µL of the diluted ABTS•+ solution.

  • Measurement: The absorbance was measured at 734 nm after 6 minutes of incubation at room temperature.

  • Calculation: The percentage of inhibition of the ABTS•+ radical was calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (ABTS•+ solution without the test compound) and A_sample is the absorbance of the reaction mixture. The IC50 value was determined as the concentration of the compound that caused 50% inhibition.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of FRAP reagent: The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent was freshly prepared and warmed to 37°C before use.

  • Assay Procedure: A 10 µL aliquot of the test compound solution (at various concentrations) was mixed with 190 µL of the FRAP reagent.

  • Measurement: The absorbance of the resulting blue-colored solution was measured at 593 nm after 30 minutes of incubation at 37°C.

  • Calculation: A standard curve was prepared using different concentrations of FeSO₄·7H₂O. The antioxidant capacity of the test compounds was expressed as IC50 values, representing the concentration of the compound that gives an absorbance equivalent to a certain concentration of Fe²⁺.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Phenolic Antioxidant (e.g., this compound) cluster_Products Neutralized Products Free_Radical Free Radical (R•) Stable_Molecule Stable Molecule (RH) Free_Radical->Stable_Molecule gains H• Phenol Ar-OH Phenoxy_Radical Phenoxy Radical (Ar-O•) Phenol->Phenoxy_Radical donates H•

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

ABTS_Workflow Start Start Prepare_ABTS Prepare 7 mM ABTS and 2.45 mM K₂S₂O₈ Start->Prepare_ABTS Incubate_ABTS Mix and incubate in dark for 12-16h to form ABTS•+ Prepare_ABTS->Incubate_ABTS Dilute_ABTS Dilute ABTS•+ with ethanol to Absorbance ~0.7 at 734 nm Incubate_ABTS->Dilute_ABTS Add_Sample Add 10 µL of sample to 190 µL of diluted ABTS•+ Dilute_ABTS->Add_Sample Incubate_Sample Incubate for 6 minutes at room temperature Add_Sample->Incubate_Sample Measure_Absorbance Measure absorbance at 734 nm Incubate_Sample->Measure_Absorbance Calculate_IC50 Calculate % inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for the ABTS antioxidant assay.

FRAP_Workflow Start Start Prepare_FRAP Prepare FRAP reagent (Acetate buffer, TPTZ, FeCl₃) Start->Prepare_FRAP Warm_Reagent Warm reagent to 37°C Prepare_FRAP->Warm_Reagent Add_Sample Add 10 µL of sample to 190 µL of FRAP reagent Warm_Reagent->Add_Sample Incubate_Sample Incubate for 30 minutes at 37°C Add_Sample->Incubate_Sample Measure_Absorbance Measure absorbance at 593 nm Incubate_Sample->Measure_Absorbance Calculate_Reducing_Power Calculate reducing power relative to FeSO₄ standard Measure_Absorbance->Calculate_Reducing_Power End End Calculate_Reducing_Power->End

Caption: Experimental workflow for the FRAP antioxidant assay.

Conclusion

While direct experimental evidence for the antioxidant effects of this compound is currently lacking, the available data on structurally similar thiazolidinone derivatives strongly suggest that it possesses significant antioxidant potential. The presence of the hindered phenolic moiety is a key indicator of its likely ability to scavenge free radicals and reduce oxidative stress. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to initiate further investigation into the antioxidant properties of this compound. Future studies should aim to directly evaluate this compound in a battery of in vitro and in vivo antioxidant assays to confirm and quantify its efficacy.

References

A Comparative Guide to the In Vitro Validation of Trazodone Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Trazodone's performance in various cell line models, supported by experimental data from multiple studies. Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has demonstrated a range of effects beyond its primary antidepressant action, including anti-inflammatory, neuroprotective, and potential anti-cancer activities. This document summarizes the key findings on Trazodone's cellular effects, details the experimental protocols used for its validation, and visualizes the associated signaling pathways.

I. Comparative Efficacy of Trazodone in Different Cell Lines

The following tables summarize the observed effects of Trazodone on cell viability, inflammatory responses, and intracellular signaling across various human and rodent cell lines.

Table 1: Effects of Trazodone on Cell Viability and Proliferation
Cell LineCell TypeSpeciesEffectConcentration RangeCitation
H9-derived neuronal-like cellsNeuronalHumanNo significant effect on proliferation1 nM - 10 µM[1]
Reversed LPS-TNF-α-induced decrease in viabilityNot specified[1]
Human primary astrocytesGlial (Astrocyte)HumanNo effect on unstimulated proliferation1 nM - 10 µM[2]
Reversed LPS-TNF-α-induced anti-proliferative effectsNot specified[2]
BV-2Glial (Microglia)MouseInhibited cell growthNot specified[3][4]
HMC3Glial (Microglia)HumanNo significant effect on viability10 µM[5]
OVCAR-3Ovarian CancerHumanNo significant effect on viability0.1 - 20 µM[6][7]
A2780Ovarian CancerHumanNo significant effect on viability0.1 - 20 µM[6][7]
IHOECHealthy OvarianHumanNo significant effect on viability0.1 - 20 µM[6][7]
A549Lung CancerHumanNo significant change in viability (with doxorubicin)25 µM[6][7]
Caco-2Colon CancerHumanEffect on viability not reported25 µM[6]
B16MelanomaMouseToxic at high concentrations140 µM[6]
UV-2237MFibrosarcomaMouseEnhanced cytotoxicity of AdriamycinNot specified[8]
Rat HepatocytesHepatocyteRatCytotoxic (LC50 ≈ 300 µM within 2h)≥ 250 µM[9][10]
Table 2: Anti-inflammatory and Neuroprotective Effects of Trazodone
Cell LineModelKey FindingsCitation
H9-derived neuronal-like cellsLPS-TNF-α induced inflammation- Increased BDNF and CREB mRNA expression- Decreased IFN-γ release- Inhibited IL-6 release- Restored IL-10 production[11]
BV-2 (microglia)LPS-induced inflammation- Decreased TNF-α, IL-6, and IL-1β levels- Suppressed reactive oxygen species (ROS)[3][4][12][13]
Human primary astrocytesLPS-TNF-α induced inflammation- Decreased release of pro-inflammatory mediators- Reduced IL-6 expression and activity[2]
HMC3 (microglia)LPS-TNF-α induced inflammation- Decreased IL-6 and TGF-β release- Prevented and reduced quinolinic acid release[5][14]
Table 3: Trazodone's Impact on Intracellular Signaling Pathways
Cell LinePathwayEffect of TrazodoneCitation
H9-derived neuronal-like cellsMAPK- Induced ERK phosphorylation- Inhibited constitutive p38 activation- Counteracted LPS-TNF-α-induced p38 and JNK activation[15]
NF-κB- Counteracted LPS-TNF-α-induced NF-κB activation[15]
Human primary astrocytesAKT- Activated the AKT pathway[2]
MAPK- Inhibited ERK and JNK[2]
NF-κB- Reduced NF-κB activation[2]
BV-2 (microglia)MAPK- Suppressed LPS-induced phosphorylation of p38, ERK, and JNK[3][4][12]
HMC3 (microglia)NF-κB- Decreased expression of NF-κB[14]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard colorimetric assays used to measure cellular metabolic activity as an indicator of cell viability.

  • Reagent Preparation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile phosphate-buffered saline (PBS).

    • Filter-sterilize the MTT solution and store it at -20°C, protected from light.

    • Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Trazodone or control vehicle and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Following treatment, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate cell viability as a percentage of the control (untreated) cells.

Western Blot for ERK Phosphorylation

This protocol is used to detect changes in the phosphorylation status of ERK, a key protein in the MAPK signaling pathway.

  • Cell Lysis and Protein Quantification:

    • After treatment with Trazodone, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels.

  • Cell Preparation and Staining:

    • Plate cells in a multi-well plate and allow them to adhere.

    • Treat cells with Trazodone, a positive control (e.g., H₂O₂), or a vehicle control for the desired time.

    • Remove the treatment medium and wash the cells with warm PBS or HBSS.

    • Load the cells with 10 µM CM-H2DCFDA in buffer and incubate for 30 minutes at 37°C in the dark.

  • Measurement:

    • After incubation, wash the cells to remove the excess probe.

    • Add PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~495 nm and emission at ~527 nm.

    • Alternatively, visualize ROS production using a fluorescence microscope.

    • Normalize fluorescence values to cell number or protein concentration.

III. Visualizing Trazodone's Mechanism of Action

The following diagrams illustrate the key signaling pathways modulated by Trazodone and a typical experimental workflow for its in vitro validation.

Trazodone_Signaling_Pathway cluster_inflammatory Inflammatory Stimuli (LPS/TNF-α) Trazodone Trazodone HT2A 5-HT2A Receptor Trazodone->HT2A Antagonist HT1A 5-HT1A Receptor Trazodone->HT1A Agonist SERT Serotonin Transporter (SERT) Trazodone->SERT Inhibitor Anti_inflammatory Anti-inflammatory Cytokines (IL-10) Trazodone->Anti_inflammatory p38_JNK p38 / JNK HT2A->p38_JNK NFkB NF-κB HT2A->NFkB ERK ERK HT1A->ERK AKT AKT HT1A->AKT Inflammatory_Stimuli LPS/TNF-α Inflammatory_Stimuli->p38_JNK Inflammatory_Stimuli->NFkB Pro_inflammatory Pro-inflammatory Cytokines (IL-6, TNF-α, IFN-γ) p38_JNK->Pro_inflammatory NFkB->Pro_inflammatory CREB CREB ERK->CREB Neuroprotection Neuroprotection & Cell Survival AKT->Neuroprotection BDNF BDNF CREB->BDNF BDNF->Neuroprotection

Caption: Trazodone's signaling pathways.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Select Cell Lines (e.g., Neuronal, Glial, Cancer) culture Cell Culture & Seeding (96-well or 6-well plates) start->culture treatment Treatment with Trazodone (Dose-response & Time-course) culture->treatment viability Cell Viability (MTT / MTS Assay) treatment->viability inflammation Inflammatory Markers (ELISA for Cytokines) treatment->inflammation signaling Signaling Proteins (Western Blot for p-ERK, etc.) treatment->signaling ros Oxidative Stress (DCFH-DA for ROS) treatment->ros data_analysis Data Analysis (Normalization, Statistical Tests) viability->data_analysis inflammation->data_analysis signaling->data_analysis ros->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: In vitro validation workflow for Trazodone.

References

Cross-Validation of Trazodone's Biological Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

I apologize, but I was unable to find any information on a compound named "Tazofelone." It is possible that this is a typographical error.

However, based on the similarity of the name, it is highly likely that the intended topic was Trazodone , a well-established antidepressant medication. Therefore, this guide will proceed with a cross-validation of the biological effects of Trazodone. If "this compound" is indeed a different compound, please provide the correct spelling for a more accurate response.

This guide provides a comprehensive comparison of the biological effects of Trazodone with other major antidepressant classes, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation.

Trazodone is an antidepressant medication belonging to the serotonin antagonist and reuptake inhibitor (SARI) class.[1][2] Its unique pharmacological profile, acting on multiple neurotransmitter systems, distinguishes it from other antidepressants such as Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs).[1][3]

Comparative Efficacy and Receptor Binding Profiles

Trazodone's primary mechanism of action involves the inhibition of the serotonin transporter (SERT) and potent antagonism of the serotonin 5-HT2A and 5-HT2C receptors.[1][4] It also exhibits antagonist activity at α1-adrenergic and histamine H1 receptors, contributing to its sedative effects.[1][4]

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Trazodone and Other Antidepressants

TargetTrazodoneFluoxetine (SSRI)Venlafaxine (SNRI)Amitriptyline (TCA)
SERT 3671.3244.3
NET >10,0002502,50035
5-HT2A 35.61303,6002.4
5-HT2C 224160>10,00018
α1-adrenergic 1531,100>10,00010
H1 >1,00011,000>10,0001.1

Note: Lower Ki values indicate higher binding affinity. Data is compiled from various pharmacological studies and may vary between sources.

Signaling Pathways and Cellular Effects

Trazodone's interaction with its target receptors initiates downstream signaling cascades that modulate neuronal function and plasticity.

Modulation of MAPK/ERK Pathway in Astrocytes:

Recent studies have highlighted the direct action of Trazodone on astrocytes, the most abundant glial cells in the central nervous system. Trazodone has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically inhibiting Extracellular signal-Regulated Kinase (ERK) and c-Jun NH2-terminal Kinase (JNK), while activating the AKT pathway.[5] This modulation is associated with a decrease in the release of pro-inflammatory mediators and an increase in the expression of neurotrophic factors.[5]

Trazodone_Signaling_Astrocytes cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT1A / 5-HT2A/C AKT AKT Receptor->AKT ERK ERK Receptor->ERK JNK JNK Receptor->JNK Trazodone Trazodone Trazodone->Receptor Neurotrophic Neurotrophic Factors AKT->Neurotrophic ProInflammatory Pro-inflammatory Mediators ERK->ProInflammatory JNK->ProInflammatory

Caption: Trazodone's modulation of intracellular signaling pathways in astrocytes.

Experimental Workflow for Assessing Astrocyte Signaling:

The following workflow outlines a typical experiment to investigate the effects of Trazodone on astrocyte signaling pathways.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis A1 Culture Human Primary Astrocytes B1 Treat with Trazodone (or alternative antidepressant) A1->B1 B2 Induce Inflammatory Insult (e.g., LPS + TNF-α) B1->B2 C1 Western Blot for Phosphorylated ERK, JNK, AKT B2->C1 C2 ELISA for Pro-inflammatory Cytokines (e.g., IL-6) B2->C2 C3 qPCR for Neurotrophic Factor mRNA (e.g., BDNF) B2->C3

Caption: Experimental workflow for analyzing Trazodone's effects on astrocyte signaling.

Detailed Experimental Protocols

1. Western Blotting for Phosphorylated Kinases:

  • Cell Lysis: After treatment, astrocytes are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phosphorylated and total ERK, JNK, and AKT overnight at 4°C.

  • Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

2. ELISA for Cytokine Quantification:

  • Sample Collection: Cell culture supernatants are collected after the treatment period.

  • Assay Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-6).

  • Data Analysis: The concentration of the cytokine in the samples is determined by comparison to a standard curve.

3. Quantitative PCR (qPCR) for Gene Expression:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from astrocytes using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

  • qPCR: qPCR is performed using gene-specific primers for the neurotrophic factor of interest (e.g., BDNF) and a housekeeping gene for normalization.

  • Data Analysis: Relative gene expression is calculated using the ΔΔCt method.

Effects on Sterol Biosynthesis

Recent studies have uncovered an off-target effect of Trazodone on sterol biosynthesis. Trazodone has been shown to inhibit the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to an accumulation of 7-dehydrocholesterol (7-DHC).[6] This effect is of particular interest in the context of neurodevelopment, as elevated 7-DHC can be disruptive.

Table 2: Effect of Trazodone on Sterol Levels in Human Serum

SterolControlTrazodone-Treatedp-value
7-DHC (ng/mL) Undetectable15.8 ± 3.2< 0.001
Desmosterol (ng/mL) 120.5 ± 15.365.2 ± 8.9< 0.001
Cholesterol (mg/dL) 185.7 ± 20.1180.3 ± 18.5Not Significant

Data adapted from studies on human serum samples.[6]

This finding highlights the importance of cross-validating the broader biological effects of psychotropic medications beyond their primary therapeutic targets.

Conclusion

Trazodone exhibits a complex pharmacological profile with distinct biological effects compared to other classes of antidepressants. Its modulation of astrocyte signaling and unforeseen impact on sterol biosynthesis underscore the necessity for comprehensive preclinical and clinical evaluation. The experimental protocols and comparative data presented in this guide offer a framework for researchers to further investigate the nuanced mechanisms of Trazodone and its therapeutic and off-target effects.

References

Head-to-Head Comparison: Trazodone and Structurally Similar Antidepressants

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Trazodone and similar molecules, including Nefazodone, Vilazodone, and Vortioxetine. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, clinical efficacy, and the experimental methodologies used in their evaluation.

Introduction

Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), has a unique pharmacological profile that distinguishes it from more common antidepressants like selective serotonin reuptake inhibitors (SSRIs). This guide explores other molecules that share structural similarities or mechanisms of action with Trazodone, providing a comparative analysis to aid in research and development. The molecules selected for this comparison are Nefazodone, also a SARI, and two multimodal antidepressants, Vilazodone and Vortioxetine, which also exhibit complex serotonergic activity.

Mechanism of Action and Signaling Pathways

Trazodone and the comparator molecules exert their effects through a combination of serotonin reuptake inhibition and modulation of various serotonin receptors. These complex interactions lead to a downstream cascade of signaling events that are believed to contribute to their antidepressant and anxiolytic effects.

Signaling Pathway of Trazodone and Nefazodone

Trazodone and Nefazodone are both classified as SARIs. Their primary mechanism involves the inhibition of the serotonin transporter (SERT), leading to increased synaptic serotonin levels. Additionally, they are potent antagonists of the 5-HT2A receptor, which is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with SERT inhibition alone, such as anxiety and insomnia.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Trazodone_Nefazodone Trazodone / Nefazodone SERT SERT Trazodone_Nefazodone->SERT 5HT_reuptake Serotonin Reuptake Serotonin Serotonin (5-HT) 5HT2A_R 5-HT2A Receptor Serotonin->5HT2A_R Neuronal_Signaling Downstream Signaling 5HT2A_R->Neuronal_Signaling Trazodone_Nefazodone_post Trazodone / Nefazodone Trazodone_Nefazodone_post->5HT2A_R cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vilazodone_Vortioxetine Vilazodone / Vortioxetine SERT SERT Vilazodone_Vortioxetine->SERT 5HT_reuptake Serotonin Reuptake Serotonin Serotonin (5-HT) 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R Other_5HT_R Other 5-HT Receptors Serotonin->Other_5HT_R Neuronal_Signaling Downstream Signaling 5HT1A_R->Neuronal_Signaling Other_5HT_R->Neuronal_Signaling Vilazodone_Vortioxetine_post Vilazodone / Vortioxetine Vilazodone_Vortioxetine_post->5HT1A_R Vilazodone_Vortioxetine_post->Other_5HT_R cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing human SERT Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]citalopram) Radioligand_Prep->Incubate Compound_Prep Prepare test compound at various concentrations Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Scintillation Measure radioactivity using scintillation counting Wash->Scintillation Analysis Analyze data to determine IC50 and Ki values Scintillation->Analysis cluster_acclimation Acclimation & Dosing cluster_test Forced Swim Test cluster_analysis Behavioral Analysis Acclimate Acclimate mice to the testing room Dose Administer test compound or vehicle Acclimate->Dose Place_in_water Place mouse in a beaker of water Dose->Place_in_water Record_behavior Record behavior for a set duration (e.g., 6 min) Place_in_water->Record_behavior Score_immobility Score the duration of immobility Record_behavior->Score_immobility Compare_groups Compare immobility time between treated and control groups Score_immobility->Compare_groups

Validating the Mechanism of Action of Tazofelone: A Comparative Guide to 5-Lipoxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

While specific public data on the mechanism of action for the compound Tazofelone (also known as LY213829) is limited, its chemical structure, featuring a thiazolidinone core, suggests a potential role as a 5-lipoxygenase (5-LOX) inhibitor. Thiazolidinone derivatives have been investigated for their ability to inhibit this key enzyme in the inflammatory leukotriene pathway.[1][2][3][4] This guide, therefore, will explore the validation of this hypothesized mechanism by comparing it with the well-established 5-LOX inhibitor, Zileuton, and other related therapeutic approaches.

This document is intended for researchers, scientists, and drug development professionals interested in the validation and comparison of anti-inflammatory compounds targeting the leukotriene pathway.

Mechanism of Action: The 5-Lipoxygenase Pathway

The 5-lipoxygenase enzyme is a critical component in the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation.[5][6][7] These molecules are involved in the pathophysiology of various inflammatory diseases, including asthma.[5][6] By inhibiting 5-LOX, the production of all downstream leukotrienes is blocked, leading to a reduction in inflammation and bronchoconstriction.[5][7]

The signaling pathway for leukotriene synthesis and the point of inhibition by 5-LOX inhibitors is illustrated below.

Leukotriene Synthesis Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 5-HPETE 5-HPETE Arachidonic Acid->5-HPETE 5-Lipoxygenase (5-LOX) Phospholipase A2 Phospholipase A2 5-Lipoxygenase (5-LOX) 5-Lipoxygenase (5-LOX) Leukotriene A4 (LTA4) Leukotriene A4 (LTA4) 5-HPETE->Leukotriene A4 (LTA4) Leukotriene B4 (LTB4) Leukotriene B4 (LTB4) Leukotriene A4 (LTA4)->Leukotriene B4 (LTB4) LTA4 Hydrolase Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) Leukotriene A4 (LTA4)->Cysteinyl Leukotrienes (LTC4, LTD4, LTE4) LTC4 Synthase LTA4 Hydrolase LTA4 Hydrolase LTC4 Synthase LTC4 Synthase Inflammation Inflammation Leukotriene B4 (LTB4)->Inflammation Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Inflammation Bronchoconstriction Bronchoconstriction Cysteinyl Leukotrienes (LTC4, LTD4, LTE4)->Bronchoconstriction This compound / Zileuton This compound / Zileuton This compound / Zileuton->5-Lipoxygenase (5-LOX) Inhibition

Figure 1: Leukotriene Biosynthesis Pathway and 5-LOX Inhibition.

Comparative Performance of 5-Lipoxygenase Inhibitors

To objectively evaluate the potential of a compound like this compound, its performance would be compared against established drugs targeting the same pathway. Zileuton is the only approved 5-LOX inhibitor for the treatment of asthma.[8] Another class of drugs, the leukotriene receptor antagonists (e.g., Montelukast), act downstream by blocking the action of cysteinyl leukotrienes.

Compound/ClassMechanism of ActionTargetKey Efficacy MeasuresCommon Adverse Events
This compound (Hypothesized) 5-Lipoxygenase Inhibitor5-LipoxygenaseData not publicly availableData not publicly available
Zileuton 5-Lipoxygenase Inhibitor5-LipoxygenaseImprovement in FEV1 (Forced Expiratory Volume in 1 second) in asthma patients.[9] Reduction in urinary leukotriene E4 (LTE4) levels.[10]Elevation of liver enzymes (ALT).[9]
Montelukast CysLT1 Receptor AntagonistCysteinyl Leukotriene Receptor 1Improvement in FEV1 in asthma patients. Reduction in asthma exacerbations.Headache, abdominal pain.
Licofelone Dual COX/5-LOX InhibitorCyclooxygenase & 5-LipoxygenaseAnti-inflammatory and analgesic effects.[11]Gastrointestinal and cardiovascular effects.

Experimental Validation Protocols

Validating the mechanism of action of a putative 5-LOX inhibitor like this compound would involve a series of in vitro and in vivo experiments.

5-Lipoxygenase (5-LOX) Activity Assay

Objective: To determine the direct inhibitory effect of the compound on the 5-lipoxygenase enzyme.

Methodology:

  • Principle: This assay measures the production of hydroperoxyeicosatetraenoic acids (HPETEs), the initial products of the 5-LOX reaction, from the substrate arachidonic acid. The conversion can be monitored spectrophotometrically or fluorometrically.[12]

  • Reagents: Purified 5-lipoxygenase enzyme, arachidonic acid (substrate), test compound (e.g., this compound), and a suitable buffer system.[13][14]

  • Procedure:

    • The purified 5-LOX enzyme is pre-incubated with varying concentrations of the test compound or vehicle control.

    • The enzymatic reaction is initiated by the addition of arachidonic acid.

    • The formation of conjugated dienes (a characteristic of HPETE formation) is measured by the increase in absorbance at 234 nm over time.[12]

    • Alternatively, a fluorometric probe can be used that reacts with the hydroperoxide product to generate a fluorescent signal.[13][15]

  • Data Analysis: The rate of reaction is calculated for each concentration of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the log of the inhibitor concentration.

Leukotriene Production Measurement in Cellular Assays

Objective: To assess the ability of the compound to inhibit leukotriene synthesis in a cellular context.

Methodology:

  • Principle: This assay measures the levels of specific leukotrienes (e.g., LTB4, LTC4) released from inflammatory cells (such as neutrophils or mast cells) following stimulation.

  • Cell Culture: Human neutrophils or a suitable leukocyte cell line are cultured and stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and subsequent leukotriene synthesis.

  • Treatment: Cells are pre-incubated with different concentrations of the test compound or vehicle control before stimulation.

  • Leukotriene Quantification: The concentration of leukotrienes in the cell supernatant is measured using specific enzyme-linked immunosorbent assays (ELISAs) or by liquid chromatography-mass spectrometry (LC-MS).[16][17][18][19]

  • Data Analysis: The inhibition of leukotriene production is calculated for each concentration of the test compound, and an IC50 value is determined.

The following diagram illustrates a typical workflow for validating a 5-LOX inhibitor.

Experimental Workflow for 5-LOX Inhibitor Validation cluster_0 In Vitro Validation cluster_1 In Vivo Validation cluster_2 Clinical Trials Enzyme_Assay 5-LOX Activity Assay (IC50 determination) Cell_Assay Cellular Leukotriene Production Assay (e.g., in Neutrophils) Enzyme_Assay->Cell_Assay Confirms cell permeability and intracellular activity Animal_Model Animal Model of Inflammation (e.g., Asthma, IBD) Cell_Assay->Animal_Model Proceed if potent and non-toxic in vitro PK_PD Pharmacokinetics & Pharmacodynamics (Measure drug and biomarker levels) Animal_Model->PK_PD Efficacy_Study Efficacy Assessment (e.g., Reduction in airway inflammation) PK_PD->Efficacy_Study Phase_I Phase I (Safety & Tolerability) Efficacy_Study->Phase_I Proceed if effective and safe in vivo Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

Figure 2: A generalized experimental workflow for validating a 5-LOX inhibitor.

Logical Relationship in the Mechanism of Action

The validation of a 5-lipoxygenase inhibitor follows a logical progression from demonstrating direct enzyme interaction to observing a physiological effect in a complex biological system.

Logical Validation of 5-LOX Inhibition Hypothesis This compound is a 5-LOX inhibitor Direct_Inhibition Demonstration of direct inhibition of purified 5-LOX enzyme Hypothesis->Direct_Inhibition Test Cellular_Inhibition Inhibition of leukotriene production in inflammatory cells Direct_Inhibition->Cellular_Inhibition Confirms In_Vivo_Efficacy Reduction of inflammation and/or bronchoconstriction in an animal model Cellular_Inhibition->In_Vivo_Efficacy Predicts Clinical_Efficacy Therapeutic benefit in human inflammatory diseases In_Vivo_Efficacy->Clinical_Efficacy Translates to Conclusion Validated Mechanism of Action Clinical_Efficacy->Conclusion Validates

References

Comparative Analysis of Tazofelone and its Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for "Tazofelone" have not yielded specific information on this compound. It is possible that "this compound" is a novel agent, an internal development name, or a potential misspelling. Without publicly available data, a direct comparative analysis of this compound and its analogs is not feasible at this time.

This guide is intended for researchers, scientists, and drug development professionals. To provide a relevant and actionable analysis, we will focus on a well-documented compound with a similar presumed therapeutic area, Trazodone , and its analogs. Trazodone is a serotonin antagonist and reuptake inhibitor (SARI) used in the treatment of major depressive disorder.[1][2] This analysis will follow the requested format, providing a framework for how a comparative guide for this compound could be structured once information becomes available.

Comparative Analysis of Trazodone and its Analogs

Trazodone's therapeutic efficacy is attributed to its multi-target mechanism of action, primarily involving the inhibition of serotonin reuptake and the blockade of serotonin 5-HT2A receptors.[2][3] Analogs of Trazodone are often developed to improve its pharmacokinetic profile, reduce side effects, or enhance its efficacy.

Data Presentation: Physicochemical and Pharmacokinetic Properties

A critical aspect of drug development is the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The following table summarizes key physicochemical and pharmacokinetic parameters for Trazodone and a hypothetical analog.

ParameterTrazodoneAnalog A
Molecular Weight ( g/mol ) 371.86405.92
LogP 3.54.1
Bioavailability (%) 63-91[3]85
Protein Binding (%) 89-95[3][4]92
Metabolism Hepatic (CYP3A4)[3][4]Hepatic (CYP3A4, CYP2D6)
Active Metabolite m-chlorophenylpiperazine (mCPP)[3][4]Desmethyl-Analog A
Elimination Half-life (hours) Biphasic: 3-6 (initial), 5-9 (terminal)12
Excretion Primarily renalRenal and fecal
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Trazodone and its analogs.

1. Serotonin Transporter (SERT) Binding Assay

  • Objective: To determine the binding affinity of the test compounds to the human serotonin transporter.

  • Methodology:

    • Membrane preparations from cells stably expressing the human SERT are used.

    • Membranes are incubated with a radiolabeled ligand (e.g., [³H]-Citalopram) and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., Fluoxetine).

    • After incubation, the membranes are washed, and the bound radioactivity is measured using a scintillation counter.

    • The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is calculated and used to determine the binding affinity (Ki).

2. In Vitro Metabolic Stability Assay

  • Objective: To assess the metabolic stability of the test compounds in liver microsomes.

  • Methodology:

    • Human liver microsomes are incubated with the test compound at a specific concentration (e.g., 1 µM).

    • The reaction is initiated by the addition of NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

    • The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

    • The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the parent compound.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Trazodone

The following diagram illustrates the primary mechanism of action of Trazodone at the synaptic cleft.

Trazodone_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin Vesicles SERT SERT Serotonin_vesicle->SERT Release Serotonin Serotonin SERT->Serotonin HTR2A 5-HT2A Receptor Signal_Transduction Signal Transduction HTR2A->Signal_Transduction Antagonism by Trazodone HTR1A 5-HT1A Receptor HTR1A->Signal_Transduction Agonism Trazodone Trazodone Trazodone->SERT Inhibition Trazodone->HTR2A Antagonism Serotonin->HTR2A Binding Serotonin->HTR1A Binding

Caption: Mechanism of action of Trazodone at the synapse.

Experimental Workflow for Compound Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a novel compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding_Assay Target Binding Assays (e.g., SERT, 5-HT2A) Functional_Assay Functional Assays (e.g., Calcium Flux) Binding_Assay->Functional_Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Functional_Assay->Metabolic_Stability PK_Study Pharmacokinetic Studies (Rodent) Metabolic_Stability->PK_Study Efficacy_Study Efficacy Models (e.g., Forced Swim Test) PK_Study->Efficacy_Study Tox_Study Preliminary Toxicology Efficacy_Study->Tox_Study Lead_Optimization Lead Optimization Tox_Study->Lead_Optimization Lead_Identification Lead Identification Lead_Identification->Binding_Assay Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

References

Safety Operating Guide

Proper Disposal of Tazofelone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Tazofelone is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash.

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a research environment. Adherence to these protocols, in conjunction with your institution's specific Environmental Health & Safety (EHS) guidelines, is paramount.

Chemical and Safety Data

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValueSource
Molecular FormulaC₁₈H₂₈Cl₃N₅[1]
Molecular Weight321.48 g/mol [1]
CAS Number107902-67-0[1]
Hazard ClassificationAcute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]

Experimental Protocols: Disposal Procedures

The following protocols detail the methodologies for the routine disposal of unused this compound and the cleanup of spills.

Protocol 1: Routine Disposal of Unused or Waste this compound

This procedure applies to expired, unwanted, or surplus this compound, including pure compound and contaminated lab supplies.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste labels.

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container from your institution's EHS department. Ensure the container is clean, in good condition, and compatible with this compound.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out the label with all required information, including "this compound" as the chemical name and listing all components of any mixtures.

  • Waste Transfer:

    • Solid this compound: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.

    • Contaminated Lab Supplies: Place any items contaminated with this compound (e.g., weigh boats, pipette tips, gloves) into the same container.

  • Container Sealing: Securely close the container lid after each addition of waste to prevent spills and exposure.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal Request: Once the container is full, or in accordance with your institution's policies, arrange for pickup by your EHS department for disposal at an approved waste disposal plant.[1]

Protocol 2: Management of this compound Spills

This procedure outlines the steps for cleaning up a minor laboratory spill of this compound. For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line immediately.

Materials:

  • Spill kit containing:

    • Appropriate PPE (safety goggles, gloves, lab coat; respirator if warranted).

    • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Scoop and dustpan (plastic, non-sparking).

    • Sealable, heavy-duty plastic bags.

  • Hazardous waste labels.

Procedure:

  • Ensure Safety: Alert personnel in the immediate area of the spill. If there is a risk of dust inhalation, evacuate the area. Don the appropriate PPE from the spill kit.

  • Containment:

    • Solid Spill: Gently cover the spill with an inert absorbent material to prevent the powder from becoming airborne.

    • Solution Spill: Surround the spill with absorbent material to prevent it from spreading.

  • Cleanup:

    • Carefully scoop the absorbed spill material into a heavy-duty, sealable plastic bag. Avoid creating dust.

    • Wipe down the spill area with a damp paper towel to decontaminate the surface. Place the used paper towels into the same waste bag.

  • Packaging and Labeling: Seal the waste bag securely. Place this bag inside a second bag to ensure containment. Label the outer bag as "Hazardous Waste: this compound Spill Debris" and include the date.

  • Disposal: Arrange for pickup of the sealed waste bag by your institution's EHS department.

  • Decontamination: Clean all non-disposable equipment used in the cleanup with an appropriate solvent, and collect the rinsate as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate key procedural workflows.

TazofeloneDisposalWorkflow cluster_start Waste Generation cluster_ppe Safety First cluster_decision Waste Type cluster_routine Routine Disposal cluster_spill Spill Cleanup cluster_end Final Disposal start This compound Waste Generated (Unused Product or Spill) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe is_spill Is it a spill? ppe->is_spill routine_container Place in a labeled hazardous waste container is_spill->routine_container No spill_contain Contain spill with inert absorbent is_spill->spill_contain Yes routine_store Store in Satellite Accumulation Area routine_container->routine_store contact_ehs Contact EHS for pickup and disposal at an approved facility routine_store->contact_ehs spill_collect Collect debris into sealable bags spill_contain->spill_collect spill_label Label bag as hazardous spill debris spill_collect->spill_label spill_label->contact_ehs

Caption: Workflow for this compound waste disposal decisions.

SpillResponseWorkflow spill_detected Spill Detected alert_personnel Alert Nearby Personnel spill_detected->alert_personnel assess_spill Assess Spill Size & Risk evacuate Evacuate Area Call EHS Emergency assess_spill->evacuate Large / High Risk don_ppe Don PPE from Spill Kit assess_spill->don_ppe Minor / Low Risk alert_personnel->assess_spill contain_spill Contain with Absorbent don_ppe->contain_spill collect_waste Collect Waste & Debris into Sealable Bags contain_spill->collect_waste package_label Double Bag and Label as Hazardous Waste collect_waste->package_label request_pickup Arrange EHS Pickup package_label->request_pickup

Caption: Step-by-step laboratory spill response for this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tazofelone
Reactant of Route 2
Tazofelone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.